Tert-butyl 5-oxopyrrolidine-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSPAGZWRTTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85136-12-5 | |
| Record name | 5-Oxoproline 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-oxo-DL-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl 5-oxo-DL-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Alchemist's Chameleon: A Technical Guide to Tert-butyl 5-oxopyrrolidine-2-carboxylate
For the discerning researcher in the vanguard of drug discovery and complex molecule synthesis, the strategic selection of chiral building blocks is paramount. Among these, tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, has emerged as a versatile and powerful synthon. Its unique structural features—a stereochemically defined pyrrolidinone core, a readily derivatizable lactam nitrogen, and a sterically demanding tert-butyl ester—offer a sophisticated toolkit for the construction of intricate molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and strategic applications, offering field-proven insights for the modern synthetic chemist.
Core Molecular Profile: Structure and Physicochemical Properties
At its heart, this compound is a chiral molecule available in both (S) and (R) enantiomeric forms, with the (S)-enantiomer, derived from L-pyroglutamic acid, being the most common. The molecule's rigidity, conferred by the five-membered lactam ring, and the defined stereocenter at the 2-position, make it an invaluable chiral pool starting material.
Structural and Physicochemical Data
A summary of the key physicochemical properties of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is presented below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 102-108 °C | [4] |
| Boiling Point | 319.2 ± 35.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [5] |
| CAS Number (S-enantiomer) | 35418-16-7 | [1][2] |
Spectroscopic Signature
The structural integrity of this compound is confirmed through a unique spectroscopic fingerprint.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by a prominent singlet at approximately δ 1.46 ppm , integrating to nine protons, which is indicative of the magnetically equivalent protons of the tert-butyl group. The protons of the pyrrolidinone ring appear as a series of multiplets between δ 1.73 and 3.87 ppm . The methine proton at the C2 position, adjacent to the ester, typically resonates as a multiplet further downfield within this range.[6]
¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum displays a characteristic signal for the quaternary carbon of the tert-butyl group around δ 28.7 ppm and the ester carbonyl carbon around δ 155.0 ppm . The carbons of the pyrrolidinone ring resonate in the region of δ 23.6 to 56.9 ppm .[6]
The FT-IR spectrum provides clear evidence of the key functional groups. A strong absorption band is typically observed around 1743 cm⁻¹ , corresponding to the C=O stretching vibration of the tert-butyl ester. The lactam carbonyl stretch appears at a lower wavenumber, generally in the region of 1672-1692 cm⁻¹ .[6][7]
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 185. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (M-57) to give a prominent peak at m/z 128.
Synthesis and Manufacturing: From Nature's Chiral Pool
The most common and economically viable synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate begins with the naturally abundant and inexpensive amino acid, L-pyroglutamic acid.[8] The direct esterification of the carboxylic acid in the presence of a tert-butyl source is the key transformation.
Experimental Protocol: Acid-Catalyzed Esterification
Reaction: L-Pyroglutamic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid, to yield the desired product.[8]
Figure 1: Synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of L-pyroglutamic acid in tert-butyl acetate, a catalytic amount of perchloric acid is added at room temperature.
-
Reaction Execution: The reaction mixture is stirred at ambient temperature for an extended period, typically 24 hours, to ensure complete conversion.
-
Work-up and Purification: The reaction is quenched with a basic aqueous solution, such as sodium bicarbonate, to neutralize the acid catalyst. The product is then extracted into an organic solvent, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure tert-butyl ester.
Causality Behind Experimental Choices: The use of tert-butyl acetate as both the solvent and the source of the tert-butyl group is an efficient strategy. Perchloric acid is a strong, non-nucleophilic acid that effectively protonates the carboxylic acid, activating it towards nucleophilic attack by the tert-butyl cation generated in situ.
The Art of Reactivity: A Chiral Scaffold for Asymmetric Synthesis
The synthetic utility of this compound lies in its predictable and controllable reactivity at multiple sites. The lactam nitrogen can be protected or alkylated, and the α-protons to the ester carbonyl can be deprotonated to form a nucleophilic enolate.
N-Functionalization: Expanding the Molecular Framework
The lactam nitrogen can be readily protected with common protecting groups, such as the tert-butoxycarbonyl (Boc) group, by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[8] This N-protection is often a prerequisite for subsequent stereoselective functionalization of the pyrrolidinone ring.
Enolate Chemistry: The Gateway to Stereoselective Alkylation
The true power of this building block is unleashed through its enolate chemistry. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then react with a variety of electrophiles.
Figure 2: General scheme for the enolate alkylation.
The stereochemical outcome of the alkylation is highly dependent on the reaction conditions and the nature of the electrophile. Diastereoselective alkylation can be achieved by carefully controlling these parameters, making this a powerful method for the synthesis of complex, stereochemically rich molecules.
Applications in Drug Discovery and Natural Product Synthesis
The utility of this compound as a chiral building block is exemplified by its application in the total synthesis of several biologically active natural products and pharmaceutical agents.
Total Synthesis of (+)-Lactacystin
(+)-Lactacystin, a potent and selective proteasome inhibitor, has been a popular target for total synthesis. Several synthetic routes have utilized derivatives of pyroglutamic acid. For instance, a key step in one of the early total syntheses involved a stereoselective aldol reaction of a siloxypyrrole derived from (R)-glutamic acid, which shares the same chiral core as our title compound.[9] The principles of stereocontrol established in these syntheses are directly applicable to reactions involving this compound. The synthesis of lactacystin and its analogs remains an active area of research, with various strategies being developed to access this important molecule.[5][10][11]
Synthesis of Kainoid Analogs
Kainic acid and its analogs are potent neuroexcitatory amino acids that act as agonists for glutamate receptors.[12] The pyrrolidine core of these molecules makes this compound an attractive starting material for their synthesis. The ability to introduce substituents at the 3- and 4-positions of the pyrrolidinone ring via enolate chemistry allows for the systematic exploration of the structure-activity relationship of kainoid analogs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.
Conclusion: A Cornerstone of Modern Synthesis
This compound is more than just a protected amino acid; it is a testament to the power of chiral pool synthesis. Its rigid framework, defined stereochemistry, and versatile reactivity provide a reliable and efficient platform for the construction of complex, biologically active molecules. For the synthetic chemist engaged in the art and science of drug discovery, a thorough understanding of this remarkable building block is not just advantageous—it is essential.
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- Moody, C. J.; et al. An enantioselective formal synthesis of the proteasome inhibitor (+)-lactacystin. Tetrahedron, 2002.
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Matrix Fine Chemicals. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE. [Link]
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(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate: A Technical Guide for Drug Development Professionals
Introduction
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, is a pivotal chiral building block in modern medicinal chemistry. Its rigid, cyclic structure and inherent chirality make it an invaluable synthon for the asymmetric synthesis of a wide array of pharmacologically active molecules.[1][2] Derived from the cyclization of glutamic acid, this compound provides a cost-effective and reliable source of chirality for complex synthetic routes.[2] This guide offers an in-depth exploration of its chemical properties, synthesis, analytical characterization, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage its full potential.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of starting materials are foundational to any successful synthetic campaign. (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is typically a white to pale cream crystalline powder.[3]
| Property | Value | Source(s) |
| CAS Number | 35418-16-7 | [3][4][5][6][7] |
| Molecular Formula | C₉H₁₅NO₃ | [3][4][8] |
| Molecular Weight | 185.22 g/mol | [4][7][8][9] |
| IUPAC Name | tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | [4] |
| Synonyms | tert-Butyl L-pyroglutamate, tert-Butyl (S)-5-oxo-2-pyrrolidinecarboxylate | |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 102.0 to 108.0 °C | [9] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [9] |
| Storage | Sealed in a dry place at room temperature | [7] |
Synthesis and Purification
The most common and economically viable synthesis of (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate originates from L-glutamic acid. The tert-butyl ester group serves as a crucial protecting group for the carboxylic acid functionality. This protection is strategic; the bulky tert-butyl group prevents the carboxylate from participating in unwanted side reactions and is stable under many conditions, yet it can be selectively removed later under acidic conditions without affecting other sensitive parts of the molecule.
Synthetic Workflow
The synthesis involves two primary transformations: the cyclization of L-glutamic acid to form L-pyroglutamic acid, followed by esterification to introduce the tert-butyl group.
Caption: General workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and scale.
Objective: To synthesize (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate from L-pyroglutamic acid.
Materials:
-
L-pyroglutamic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a stirred solution of L-pyroglutamic acid in dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate, a catalytic amount of DMAP, and triethylamine.[10]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Dilute the residue with ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash is critical for neutralizing any acidic species and removing unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification by Column Chromatography
The crude product is often purified by flash column chromatography on silica gel.
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate as a white to off-white solid.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.
Analytical Workflow
Caption: Standard analytical workflow for compound verification.
Expected Analytical Data
-
¹H NMR: Expect characteristic peaks corresponding to the tert-butyl group (a singlet around 1.4-1.5 ppm), the diastereotopic protons of the pyrrolidine ring (multiplets between 2.0-2.5 ppm), and the chiral proton at the 2-position (a multiplet around 4.1-4.3 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 185.22 g/mol .
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the enantiomeric purity, while reverse-phase HPLC is used to determine the chemical purity, which should typically be ≥95% for use in further synthetic steps.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The spectrum will show characteristic absorption bands for the lactam carbonyl (C=O) around 1680-1700 cm⁻¹ and the ester carbonyl (C=O) around 1730-1750 cm⁻¹.
Applications in Drug Development
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is not an active pharmaceutical ingredient (API) itself but is a high-value intermediate. Its utility stems from its rigid, chiral scaffold which allows for the stereocontrolled introduction of various functionalities.
Role as a Chiral Synthon
The pyroglutamate core is a constrained proline analogue.[1] In peptide synthesis and peptidomimetic design, incorporating such rigid structures can lock the peptide backbone into a specific conformation. This pre-organization can significantly enhance binding affinity and selectivity for a biological target, a key principle in rational drug design.
Precursor to Bioactive Molecules
This compound serves as a starting material for a range of therapeutic agents.[11] Its functionalities—the lactam and the protected carboxylic acid—can be selectively modified to build more complex molecular architectures.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: The pyroglutamic acid scaffold has been extensively used in the synthesis of ACE inhibitors for the treatment of hypertension.[2]
-
Neuroinflammation Imaging Agents: It is a key starting material in the synthesis of radioligands used for imaging P2X7 receptors, which are therapeutic targets for neuroinflammation.
-
Antihypertensive Agents: The unique structure is a precursor for novel non-peptide antihypertensive analogues.[2]
-
General Peptidomimetics: Its derivatives are used to create peptidomimetics where the constrained ring system mimics specific amino acid side-chain conformations, leading to changes in biological activity.[1]
Caption: The compound's role as a foundational chiral building block.
Safety and Handling
As a standard laboratory chemical, proper handling is essential to ensure personnel safety.
-
General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust and aerosols.[12]
-
Hazard Identification: May cause skin and eye irritation. A GHS07 pictogram (Warning) is often associated with this compound.
-
First Aid Measures:
-
Storage: Store in a tightly sealed container in a dry, cool place.[7] The compound is generally stable at room temperature.[9]
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CAS: 35418-16-7 Name: (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. Aribo Biotechnology. [Link]
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Panday, S. K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]
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An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-Oxopyrrolidine-2-carboxylate from L-Glutamic Acid
Introduction
Tert-butyl 5-oxopyrrolidine-2-carboxylate, also known as tert-butyl pyroglutamate, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its rigid, cyclic structure and protected carboxylic acid functionality make it an ideal starting material for the synthesis of a wide range of complex molecules, including peptidomimetics, enzyme inhibitors, and other biologically active compounds. This guide provides a comprehensive overview of the synthesis of this important intermediate from the readily available and inexpensive starting material, L-glutamic acid. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss critical process parameters that ensure a high-yielding and robust synthesis.
Strategic Overview: A Two-Step Approach
The synthesis of this compound from L-glutamic acid is efficiently achieved through a two-step process. The first step involves the intramolecular cyclization of L-glutamic acid to form L-pyroglutamic acid. This is followed by the esterification of the carboxylic acid group of L-pyroglutamic acid with a tert-butyl group. This strategic sequence is dictated by the chemical nature of the starting material and the desired product. Direct esterification of L-glutamic acid would require protection of both the alpha and gamma carboxylic acids, as well as the alpha-amino group, leading to a more complex and less efficient synthesis.
Figure 1: High-level overview of the two-step synthesis.
Part 1: Intramolecular Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid
Mechanistic Insight
The conversion of L-glutamic acid to L-pyroglutamic acid is a dehydration reaction that results in the formation of a lactam, a cyclic amide.[1][2] This transformation is typically achieved by heating L-glutamic acid, which drives the intramolecular nucleophilic attack of the α-amino group on the γ-carboxylic acid, with the subsequent elimination of a water molecule.[3][4] The reaction can be performed neat or in a high-boiling solvent. While the reaction can occur spontaneously at elevated temperatures, the rate is significantly influenced by temperature and pH.[5]
Experimental Protocol: Thermal Cyclization
A straightforward and common method for this cyclization involves heating L-glutamic acid.[3][6]
Materials:
-
L-Glutamic Acid
-
High-temperature oil bath
-
Beaker or round-bottom flask
-
Stir bar
Procedure:
-
Place L-glutamic acid into a suitable reaction vessel.
-
Heat the vessel in an oil bath to a temperature between 140-180°C.[1][3] A common temperature range cited is 145-150°C.[3]
-
Maintain this temperature and stir the molten L-glutamic acid for a period of 45 minutes to 3 hours.[3][7] The reaction progress can be monitored by the cessation of water vapor evolution.
-
After the reaction is complete, allow the mixture to cool slightly before dissolving the resulting brown, viscous liquid in boiling water for subsequent purification.[3]
Factors Influencing Yield and Purity
| Parameter | Effect on Reaction | Recommended Range | Rationale |
| Temperature | Higher temperatures increase the reaction rate but can also lead to side products and racemization. | 140-160°C | Balances reaction rate with minimizing degradation. Temperatures above 160°C can lead to undesired byproducts.[7] |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can promote side reactions. | 45 min - 3 h | Dependent on the reaction scale and temperature. Monitoring water evolution is a practical endpoint indicator. |
| Agitation | Ensures uniform heating and prevents localized overheating. | Continuous stirring | Promotes efficient heat transfer and a homogeneous reaction mixture. |
Purification of L-Pyroglutamic Acid
The crude L-pyroglutamic acid is typically purified by recrystallization. After dissolving the reaction mixture in hot water, the solution is cooled to induce crystallization. The crystals are then collected by filtration, washed with cold water, and dried.[3]
Part 2: Esterification of L-Pyroglutamic Acid to this compound
The Challenge of tert-Butylation
The introduction of a tert-butyl ester is a common protecting group strategy for carboxylic acids due to its stability under a variety of conditions and its facile removal under acidic conditions.[8][9] However, the direct esterification of a carboxylic acid with tert-butanol is often challenging due to steric hindrance. More effective methods typically involve the use of a tert-butylating agent in the presence of an acid catalyst.
A Modern and Efficient Approach: tert-Butyl Acetate with an Acid Catalyst
A widely used and effective method for the tert-butylation of pyroglutamic acid involves the use of tert-butyl acetate as both the reagent and the solvent, in the presence of a strong acid catalyst such as perchloric acid (HClO₄) or bis(trifluoromethanesulfonyl)imide (Tf₂NH).[10][11][12]
Figure 2: Simplified mechanism of acid-catalyzed tert-butylation.
Experimental Protocol: tert-Butylation using tert-Butyl Acetate
This protocol is adapted from established literature procedures.[11][13]
Materials:
-
L-Pyroglutamic Acid
-
tert-Butyl Acetate
-
Perchloric acid (60% aqueous solution) or Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., chloroform or ethyl acetate)
-
Round-bottom flask, stir bar, and argon atmosphere setup
Procedure:
-
Dissolve L-pyroglutamic acid in tert-butyl acetate in a round-bottom flask under an argon atmosphere.[13]
-
Slowly add the acid catalyst (e.g., perchloric acid) to the stirred solution at room temperature.[11][13]
-
Stir the reaction mixture at room temperature for 18-24 hours.[11][13] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[13]
-
Extract the aqueous layer with an organic solvent like chloroform or ethyl acetate.[11][13]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]
Key Considerations for Successful Esterification
| Parameter | Effect on Reaction | Recommended Conditions | Rationale |
| Catalyst Choice | The strength of the acid catalyst is crucial for activating the tert-butyl acetate. | Perchloric acid or Tf₂NH | These strong acids are effective in generating the tert-butyl cation or a related reactive species. Tf₂NH is often considered a safer alternative to perchloric acid.[8][10] |
| Moisture Control | The presence of water can lead to side reactions and lower yields. | Anhydrous conditions (e.g., argon atmosphere) | Minimizes hydrolysis of the tert-butylating agent and the product. |
| Stoichiometry | An excess of tert-butyl acetate is typically used. | tert-Butyl acetate as solvent | Drives the equilibrium towards product formation. |
| Workup | Proper neutralization and extraction are essential for isolating the product. | Neutralization with NaHCO₃, extraction with an appropriate organic solvent | Removes the acid catalyst and isolates the ester from the aqueous phase. |
Purification of this compound
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a white solid.[11][14]
Characterization Data
| Property | Value | Reference |
| Appearance | White solid or crystalline powder | [14][15] |
| Molecular Formula | C₉H₁₅NO₃ | [15][16] |
| Molecular Weight | 185.22 g/mol | [14][16] |
| Melting Point | 102.0 to 108.0 °C | [14] |
Conclusion
The synthesis of this compound from L-glutamic acid is a robust and well-established process that provides access to a key chiral intermediate for drug discovery and development. By understanding the underlying chemical principles of the cyclization and esterification steps, and by carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. The methodologies outlined in this guide, grounded in established literature, offer a reliable foundation for the laboratory-scale production of this valuable compound.
References
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Wikipedia. (2023). Pyroglutamic acid. Retrieved from [Link]
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ResearchGate. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. Retrieved from [Link]
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ResearchGate. (2023). Convenient Preparation of tert-Butyl Esters. | Request PDF. Retrieved from [Link]
- Haque, M. I., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.
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Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
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Taylor & Francis. (2020). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]
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- PubMed Central. (2006). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 72(6), 3949–3955.
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-
ResearchGate. (2023). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters. Retrieved from [Link]
- Google Patents. (2017). Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
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- ChemRxiv. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- Azev, V. N., et al. (2018). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 44, 337-341.
- ACS Publications. (2021). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 64(15), 11499–11513.
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Fisher Scientific. (n.d.). tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95%. Retrieved from [Link]
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ChemBK. (2024). (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7. Retrieved from [Link]
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An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of tert-Butyl 5-Oxopyrrolidine-2-Carboxylate
Introduction: The Critical Role of Chirality in Drug Development
In the landscape of modern pharmaceutical development, chirality is a fundamental principle that cannot be overlooked. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, are ubiquitous in biological systems.[1][2] The enzymes, receptors, and other biological targets within the human body are themselves chiral, creating a scenario where each enantiomer of a drug can interact differently, leading to varied pharmacological and toxicological profiles.[1][3] This inherent selectivity of the body necessitates the development of single-enantiomer drugs to ensure optimal efficacy and minimize adverse effects.[2][3] Regulatory bodies such as the FDA and the European Medicines Agency have increasingly favored the marketing of chirally pure drugs, making the precise control and analysis of enantiomeric purity a critical aspect of the drug development pipeline.[1][3][4]
tert-Butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents.[5][6] Its rigid, cyclic structure and stereocenter make it an important synthon for creating complex molecular architectures with specific three-dimensional orientations. This guide provides an in-depth technical overview of the synthesis, and more critically, the analytical methodologies for determining the chiral purity and enantiomeric excess (e.e.) of this key intermediate.
I. Synthesis of Enantiomerically Enriched this compound
The synthesis of chiral pyroglutamic acid esters, including the tert-butyl variant, has been a subject of significant research, leading to the development of several enantioselective strategies. These methods are designed to produce the desired enantiomer in high purity, thereby minimizing the need for extensive downstream purification.
Asymmetric Synthesis Strategies
Modern organic synthesis has moved beyond classical resolution, focusing on asymmetric catalysis to directly generate enantiomerically enriched products. Key approaches include:
-
Carbonyl Catalysis: This biomimetic approach utilizes chiral pyridoxal catalysts to facilitate the direct asymmetric conjugate addition of glycinates to α,β-unsaturated esters.[7][8] This method avoids the need for protecting groups on the glycine nitrogen, streamlining the synthetic route.[9] Subsequent in situ lactamization yields the desired chiral pyroglutamic acid esters with reported enantiomeric excesses ranging from 81-97%.[7][8]
-
Silver-Catalyzed Diastereodivergent Synthesis: A silver-catalyzed method allows for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters.[10] This process involves the asymmetric conjugate addition of glycine imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. By carefully selecting the catalyst, it is possible to access all four stereoisomers of the product with high stereoselectivity.[10]
-
Cyclopropenimine-Catalyzed Michael Addition: Chiral cyclopropenimine catalysts have been shown to be effective in the enantioselective Michael addition of amino ester imines.[11] This strategy has been successfully applied to the synthesis of α-substituted glutamates and pyroglutamates, achieving enantioselectivities of up to 94%.[11]
The choice of synthetic route is often dictated by factors such as the desired scale of the reaction, the availability and cost of the catalyst, and the required level of enantiopurity.
II. Analytical Methodologies for Determining Enantiomeric Excess
The accurate determination of enantiomeric excess is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Several powerful analytical techniques are employed for this purpose, with chiral chromatography being the gold standard.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for separating and quantifying enantiomers.[12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for developing a robust chiral HPLC method.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A common starting point is a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose. Macrocyclic glycopeptide phases like teicoplanin are also highly effective, particularly for underivatized amino acid derivatives.[12]
-
Mobile Phase Preparation:
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Reversed Phase: An aqueous buffer (e.g., ammonium formate) mixed with an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IA or IC
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[13] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[13][]
Advantages of SFC:
-
Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analyses compared to HPLC.[13][]
-
Reduced Solvent Consumption: The primary use of CO₂ makes SFC a greener and more cost-effective technique.[]
-
Complementary Selectivity: SFC can sometimes provide better resolution for compounds that are difficult to separate by HPLC.[]
Experimental Protocol: Chiral SFC Analysis
-
Column Selection: Similar to HPLC, polysaccharide-based CSPs are widely used in SFC.
-
Mobile Phase: A gradient of CO₂ and a modifier (e.g., methanol) is typically employed. Additives may be used to improve peak shape, although some methods have been developed for acids and bases without them.[15]
-
Sample Preparation: Dissolve the sample in the modifier or a suitable solvent.
-
SFC Conditions (Example):
-
Column: Chiralpak® AD-H
-
Mobile Phase: CO₂/Methanol gradient
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
-
Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is the primary tool for enantiomeric excess determination, NMR spectroscopy can also be a valuable technique, particularly when using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[16]
The principle involves reacting the enantiomeric mixture with a single enantiomer of a chiral agent to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[16]
Workflow for NMR-based e.e. Determination
Caption: General workflow for determining enantiomeric excess using NMR with a chiral derivatizing agent.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization: While this compound itself can be analyzed, it may be necessary to derivatize it to introduce a suitable reporter group for NMR analysis. For example, the lactam nitrogen could be functionalized.
-
Choice of CDA: A common approach for amines and amino acid derivatives is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a similar fluorinated CDA for ¹⁹F NMR analysis, which offers a wide chemical shift range and no background signals.[17]
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the derivatized sample and a slight excess of the CDA in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate the areas of these signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Quantitative Data Summary
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High resolution, robustness, well-established.[12] | Can be time-consuming, chiral columns can be expensive.[12] |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase | Fast analysis, reduced organic solvent use, high efficiency.[13][] | Requires specialized instrumentation. |
| NMR with CDA | Formation of diastereomers with distinct NMR signals | Absolute method (no calibration needed), simple sample prep.[12] | Requires a suitable derivatization strategy, CDA must be enantiomerically pure.[12] |
III. Conclusion and Future Perspectives
The determination of chiral purity and enantiomeric excess for key pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. The choice of analytical methodology depends on various factors, including the stage of development, the required level of precision, and available instrumentation. While chiral HPLC remains the workhorse of the industry, the speed and environmental benefits of SFC are making it an increasingly attractive option. NMR spectroscopy, with the use of chiral derivatizing agents, provides a powerful orthogonal technique for validation and absolute quantification. As synthetic methodologies continue to advance, producing ever-higher levels of enantiopurity, the need for highly sensitive and accurate analytical techniques will only grow, ensuring the safety and efficacy of the next generation of chiral therapeutics.
References
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Title: Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis Source: PubMed URL: [Link]
-
Title: Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters Source: RSC Publishing URL: [Link]
-
Title: The importance of chirality in API development Source: Veranova URL: [Link]
-
Title: Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters Source: Synfacts URL: [Link]
-
Title: Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Importance of Chiral Separation and Resolution in Drug Synthesis Source: PureSynth URL: [Link]
-
Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: C&EN URL: [Link]
-
Title: Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis Source: ResearchGate URL: [Link]
-
Title: The Significance of Chirality in Drug Design and Development Source: PubMed Central URL: [Link]
-
Title: Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage Source: Pharmaffiliates URL: [Link]
-
Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PubMed Central URL: [Link]
-
Title: A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy Source: UNIPI URL: [Link]
-
Title: A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy Source: ACS Publications URL: [Link]
-
Title: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines Source: RSC Publishing URL: [Link]
-
Title: (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate Source: ChemBK URL: [Link]
-
Title: TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 Source: Matrix Fine Chemicals URL: [Link]
-
Title: tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% Source: Fisher Scientific URL: [Link]
-
Title: From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells Source: NIH URL: [Link]
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Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]
-
Title: Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents Source: PubMed URL: [Link]
-
Title: Chiral Purification of Volatile Flavors and Fragrances by SFC Source: Waters Corporation URL: [Link]
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Title: Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids Source: PubMed URL: [Link]
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The Versatile Virtuoso: A Technical Guide to tert-Butyl 5-Oxopyrrolidine-2-carboxylate as a Premier Chiral Building Block
In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its biological activity, and the ability to control this three-dimensional arrangement is a cornerstone of rational drug design. Chiral building blocks, possessing inherent stereochemical information, serve as invaluable starting points for the efficient and stereocontrolled synthesis of complex molecular targets. Among these, (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, has emerged as a powerhouse, offering a rigid scaffold and a defined stereocenter that guides subsequent chemical transformations with precision. This technical guide provides an in-depth exploration of its synthesis, stereoselective applications, and its pivotal role in the development of novel therapeutics.
Foundational Principles: The Significance of Pyroglutamate-Based Chiral Scaffolds
The pyroglutamate framework, a five-membered lactam, provides a conformationally restricted and stable core. The presence of the stereocenter at the C2 position, derived from the naturally occurring amino acid L-glutamic acid, makes it an ideal starting point for asymmetric synthesis. The tert-butyl ester at C2 offers several advantages:
-
Steric Hindrance: The bulky tert-butyl group can direct incoming reagents to the opposite face of the molecule, influencing the stereochemical outcome of reactions at adjacent positions.
-
Chemical Stability: The ester is robust under a variety of reaction conditions, yet can be selectively cleaved under acidic conditions when desired.
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of intermediates in organic solvents, facilitating reactions and purification.
These features collectively make (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate a highly sought-after chiral synthon.
Synthesis and Physicochemical Properties
The most common and efficient route to (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is the direct esterification of L-pyroglutamic acid.
Detailed Synthesis Protocol: Esterification of L-Pyroglutamic Acid
This procedure outlines a reliable method for the gram-scale synthesis of the title compound.[1]
Materials:
-
L-Pyroglutamic acid
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a suspension of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of perchloric acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate as a white to off-white solid.
A reported yield for this transformation is approximately 70%.[1]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 102.0 to 108.0 °C | |
| Optical Rotation | [α]²⁰/D = +8.0 to +10.0° (c=1, MeOH) | [3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the tert-butyl group (a singlet around 1.5 ppm), the diastereotopic protons of the pyrrolidine ring, and the amide proton.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show resonances for the carbonyls of the ester and lactam, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring.
-
FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the lactam, the C=O stretches of the ester and lactam, and C-H stretches of the alkyl groups.
Stereocontrol in Action: The Mechanism of Chirality Transfer
The utility of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate as a chiral building block lies in its ability to direct the formation of new stereocenters with high diastereoselectivity. This is primarily achieved through the generation of a chiral enolate at the C3 position.
Diastereoselective Alkylation
The protons at the C3 position are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a planar enolate. The stereochemical information is retained as the lithium cation chelates to the carbonyl oxygens of the lactam and the ester. This chelation creates a rigid, bicyclic-like structure that blocks one face of the enolate.
Caption: Diastereoselective alkylation via a chiral lithium enolate.
The incoming electrophile will then preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. The N-Boc protected pyroglutamate esters have been shown to undergo stereoselective double alkylation.[4] This predictable stereocontrol is fundamental to its application in asymmetric synthesis.[5]
Applications in Drug Discovery and Development
(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate has been instrumental in the synthesis of a diverse array of biologically active molecules.
Synthesis of Rolipram Analogues
Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of various neurological and inflammatory disorders. The chiral pool approach, utilizing enantiomerically pure starting materials like pyroglutamic acid derivatives, is a common strategy for the asymmetric synthesis of rolipram.[6][7] The synthesis often involves the stereoselective introduction of a substituted aryl group at the C4 position of the pyroglutamate scaffold.[8] While there are various synthetic routes, a general strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated derivative of the pyroglutamate.[6][9]
Development of P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and chronic pain, making it an attractive therapeutic target.[10][11] Several classes of P2X7 antagonists have been developed, and (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate has served as a key chiral starting material in some of these synthetic efforts. The synthesis of these antagonists often involves the modification of the pyroglutamate core to introduce the necessary pharmacophoric elements for potent and selective receptor binding. While specific, detailed protocols for the synthesis of P2X7 antagonists using this starting material are proprietary, the general strategies often involve nucleophilic ring-opening or functionalization at the C3 and C4 positions.[12][13]
Elaboration into Novel Prodrugs
The chemical handles on the pyroglutamate ring allow for its incorporation into more complex molecules, including prodrugs designed to improve the pharmacokinetic properties of a parent drug. For instance, it has been used in the synthesis of tert-butyl ester-based prodrugs of glutamine antagonists for enhanced metabolic stability and tumor delivery.
Experimental Protocols: Key Transformations
N-Boc Protection of (S)-tert-Butyl 5-Oxopyrrolidine-2-carboxylate
Materials:
-
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile or dichloromethane
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate in anhydrous acetonitrile or dichloromethane.
-
Add di-tert-butyl dicarbonate and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield N-Boc-(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate.
Caption: Workflow for the N-Boc protection of the pyroglutamate.
Safety and Handling
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.
Conclusion
(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate stands as a testament to the power of chiral pool synthesis. Its ready availability, inherent stereochemical integrity, and predictable reactivity make it an indispensable tool for the modern medicinal chemist. The ability to stereoselectively functionalize this scaffold has enabled the synthesis of numerous complex and biologically important molecules. As the quest for more potent and selective therapeutics continues, the role of versatile and reliable chiral building blocks like (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate will undoubtedly continue to expand, solidifying its status as a virtuoso in the orchestra of asymmetric synthesis.
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Ezquerra, J., Pedregal, C., Rubio, A., Vaquero, J. J., Matia, M. P., Martin, J., Diaz, A., Navio, J. L. G., & Deeter, J. B. (1994). Stereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate. The Journal of Organic Chemistry, 59(15), 4327–4331. [Link]
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Kobayashi, S., Tsubogo, T., & Yamashita, Y. (2015). Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. Angewandte Chemie International Edition, 54(25), 7371-7374. [Link]
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Kotha, S., & Gunta, R. (2019). A chiral pool approach for asymmetric syntheses of (−)-antrocin, (+)-asperolide C, and (−)-trans-ozic acid. Chemical Communications, 55(56), 8218-8221. [Link]
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Kumar, M. I. H., An, A. T., & Takemoto, T. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(21), 5081. [Link]
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Nelson, S. G., & Peelen, T. J. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2077–2084. [Link]
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Perreault, M., Gauthier, J. Y., & Grimm, E. L. (2011). Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. Bioorganic & Medicinal Chemistry Letters, 21(24), 7287-7290. [Link]
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Toth, K., Varga, E., & Bakos, J. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]
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An In-depth Technical Guide to tert-Butyl 5-Oxopyrrolidine-2-carboxylate in Medicinal Chemistry
Abstract
Tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, has emerged as a cornerstone chiral building block in modern medicinal chemistry. Its rigid, cyclic structure, combined with the synthetically versatile tert-butyl ester protecting group, provides a privileged scaffold for the asymmetric synthesis of a diverse range of therapeutic agents. This guide delves into the fundamental properties, synthesis, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its role in constructing peptidomimetics, enzyme inhibitors, and complex natural product analogs, supported by detailed experimental protocols and mechanistic rationale.
Introduction: The Strategic Value of a Chiral Scaffold
In the quest for novel therapeutics, the ability to control three-dimensional molecular architecture is paramount. (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate, often referred to as L-pyroglutamic acid tert-butyl ester, serves as an invaluable chiral pool starting material.[1][2] Derived from the natural amino acid L-glutamic acid, it offers a conformationally constrained framework that is frequently utilized to mimic peptide turns or to orient functional groups in a precise spatial arrangement.[3]
The core value of this molecule lies in two key features:
-
The Pyroglutamate Core: This five-membered lactam ring is a rigid structure that reduces the conformational flexibility of molecules into which it is incorporated. This constraint can lead to higher binding affinity and selectivity for biological targets.[3]
-
The Tert-butyl Ester: This bulky protecting group serves a dual purpose. It masks the carboxylic acid during synthetic transformations, preventing unwanted side reactions. Crucially, it can be selectively removed under specific acidic conditions, allowing for further chemical modification at a desired stage in a synthetic sequence.
This guide will illuminate the practical applications of this versatile building block, transitioning from its fundamental chemical properties to its role in the synthesis of cutting-edge drug candidates.
Core Physicochemical & Structural Data
A comprehensive understanding of a starting material's properties is critical for experimental design. The key identifiers and physical characteristics of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35418-16-7 | [1][4] |
| Molecular Formula | C₉H₁₅NO₃ | [1][2][4] |
| Molecular Weight | 185.223 g/mol | [1][4] |
| Appearance | White to pale cream crystalline solid/powder | [2][5] |
| Melting Point | 102.0 to 108.0 °C | [2] |
| Boiling Point | 319.2 ± 35.0 °C (Predicted) | [2] |
| SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 | [4] |
| InChI Key | QXGSPAGZWRTTOT-LURJTMIESA-N | [1] |
| Storage | Sealed in dry, Room Temperature | [2] |
Table 1: Key physicochemical properties of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate.
Synthesis and Chemical Reactivity
The most common and efficient preparation of this compound involves the esterification of pyroglutamic acid.[2] The tert-butyl group is typically introduced using a reagent like di-tert-butyl dicarbonate ((Boc)₂O) or by acid-catalyzed addition to isobutylene.
General Synthesis Workflow
The diagram below illustrates a typical synthetic pathway for protecting the carboxylic acid of L-pyroglutamic acid as a tert-butyl ester, a crucial first step before utilizing the scaffold in more complex syntheses.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Boc Protection
This protocol is adapted from established procedures for the N-protection of related structures, which follows a similar principle for esterification in the presence of a coupling agent.[6]
Materials:
-
L-pyroglutamic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water, Brine, Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous DCM, add DMAP (1.1 eq), (Boc)₂O (1.1 eq), and Et₃N (1.1 eq).[6]
-
Stir the reaction mixture for 18 hours at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with DCM (3 x volume).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 5-oxo-L-prolinate.[6]
Core Applications in Medicinal Chemistry
The utility of this compound spans multiple therapeutic areas, primarily serving as a chiral synthon for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.[7][8]
As a Constrained Proline Mimic in Peptidomimetics
Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating the pyroglutamic acid scaffold can address these limitations. The rigid lactam structure can enforce a specific conformation, similar to a β-turn, which can be critical for receptor binding while protecting against enzymatic degradation.[3]
The synthesis of advanced peptide-based drugs often employs pyroglutamic acid derivatives to safeguard delicate peptide bonds and facilitate the creation of molecules with improved pharmacokinetic profiles.[7]
Synthesis of Anticancer Agents
The 5-oxopyrrolidine scaffold is a key feature in several compounds investigated for their anticancer properties.[9][10] Researchers have used this compound as a starting material to synthesize prodrugs of L-γ-methyleneglutamic acid amides, which have shown efficacy in suppressing the growth of breast cancer cell lines.[6]
Workflow: Synthesis of an Anticancer Prodrug Intermediate
The following workflow demonstrates the conversion of the parent scaffold into a more complex intermediate used in the synthesis of anticancer compounds.[6]
Figure 2: Synthetic path from a pyroglutamate derivative to an anticancer prodrug.
This multi-step synthesis highlights how the initial scaffold is elaborated. First, a methylene group is introduced, followed by hydrolysis of the ethyl ester, and finally, amide coupling to install the desired side chain, yielding a potential anticancer agent.[6]
Development of Novel Antimicrobial Agents
The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new classes of antibiotics. The 5-oxopyrrolidine core has been identified as an attractive scaffold for this purpose.[9] A recent study detailed the synthesis of novel 5-oxopyrrolidine derivatives bearing hydrazone moieties.[9][10] One such compound, featuring a 5-nitrothiophene substituent, demonstrated promising and selective antimicrobial activity against MDR Staphylococcus aureus strains.[9] The synthetic strategy involves modifying the carboxylic acid of a 5-oxopyrrolidine precursor into a hydrazide, which is then reacted with various aldehydes to create a library of hydrazone derivatives for screening.[10]
Application in Neuroscience and Drug Delivery
Pyroglutamic acid itself is a naturally occurring amino acid derivative found in the brain and may play a role in glutamate storage and cholinergic system function.[11] This biological relevance makes its derivatives, such as this compound, attractive for neuroscience research.
Furthermore, esterification of the pyroglutamic acid core can modify the molecule's physicochemical properties, potentially improving its ability to cross biological barriers like the blood-brain barrier.[] This is a critical consideration in the development of targeted therapies for neurological diseases, where the ester can act as a transient prodrug moiety to enhance drug delivery to the central nervous system.[]
Conclusion
This compound is far more than a simple protected amino acid; it is a strategic tool in the medicinal chemist's arsenal. Its inherent chirality, conformational rigidity, and synthetic tractability make it a privileged precursor for developing sophisticated molecules with tailored biological activities. From constraining peptides to forming the core of novel anticancer and antimicrobial agents, its applications are both broad and impactful. As drug discovery continues to demand greater molecular precision and improved pharmacokinetic properties, the foundational role of chiral building blocks like this compound is set to expand, paving the way for the next generation of innovative medicines.
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, Vol. 89, No. 8, 2014. [Link]
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Panday, S. K., Prasad, J., & Dikshit, D. K. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, Volume 15, Number 5, 2018, pp. 613-644(32). [Link]
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The Versatile Scaffold: A Technical Guide to the Derivatives of Tert-butyl 5-oxopyrrolidine-2-carboxylate and Their Therapeutic Potential
Abstract
Tert-butyl 5-oxopyrrolidine-2-carboxylate, a chiral derivative of pyroglutamic acid, represents a cornerstone scaffold in modern medicinal chemistry. Its inherent stereochemistry, coupled with multiple reactive sites, provides a robust platform for the synthesis of a diverse array of pharmacologically active molecules. The strategic incorporation of the tert-butyl ester offers significant advantages in synthetic design, primarily through its unique stability and orthogonal deprotection capabilities. This guide provides an in-depth exploration of the synthesis, functionalization, and therapeutic applications of derivatives based on this privileged core structure. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and examine the molecular mechanisms underpinning the biological activities of these compounds, with a focus on their emerging roles in oncology, infectious diseases, and neuroprotection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Core Moiety: this compound
The title compound, often referred to as tert-butyl pyroglutamate, is a conformationally constrained analog of glutamic acid. Derived from the naturally abundant L-glutamic acid, it offers a cost-effective and enantiomerically pure starting material for asymmetric synthesis. The pyrrolidinone ring system is a common motif in numerous biologically active natural products and approved pharmaceuticals.
Physico-Chemical Properties
A thorough understanding of the core scaffold's properties is essential for designing synthetic routes and interpreting biological data.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | [1] |
| CAS Number | 35418-16-7 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | White to pale cream crystalline solid/powder | [2][3] |
| Melting Point | 102.0 to 108.0 °C | |
| Boiling Point | 319.2 ± 35.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; low solubility in water. | [2] |
Synthesis of the Core Scaffold
The most common and economically viable route to this compound begins with L-pyroglutamic acid, which itself is readily obtained by the thermal cyclization of L-glutamic acid.
The subsequent esterification with the tert-butyl group is a critical step. A standard laboratory-scale procedure involves the reaction of L-pyroglutamic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid.
Caption: Synthesis pathway from L-Glutamic Acid to the core compound.
The Tert-Butyl Ester: A Strategic Choice in Synthesis
The selection of a protecting group is a critical decision in multi-step synthesis, governed by the principles of stability and selective removal (orthogonality). The tert-butyl ester is prized for its distinct stability profile compared to other common esters like methyl or benzyl esters.[4]
Expertise & Experience: Why Choose a Tert-Butyl Ester?
The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, rendering it highly resistant to nucleophilic attack and basic hydrolysis (saponification).[4][5] This stability is crucial when subsequent reaction steps involve strong bases (e.g., lithium diisopropylamide, LDA) or nucleophiles (e.g., Grignard reagents, organolithiums), under which a methyl or ethyl ester would be readily cleaved.
However, the true synthetic utility of the tert-butyl ester lies in its lability under acidic conditions.[4] The mechanism of acid-catalyzed cleavage proceeds via a stable tertiary carbocation intermediate (isobutylene), allowing for deprotection under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) at room temperature. This provides a clean and efficient deprotection strategy that is orthogonal to many other protecting groups, such as the benzyl (Bn) group (removed by hydrogenolysis) or the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base).[6]
| Protecting Group | Stability to Strong Base (e.g., LiOH) | Stability to Hydrogenolysis (H₂, Pd/C) | Cleavage Conditions |
| Tert-Butyl Ester | Stable | Stable | Mild Acid (TFA, HCl) |
| Methyl Ester | Labile | Stable | Strong Acid or Base |
| Benzyl Ester | Stable | Labile | Hydrogenolysis, Strong Acid |
This orthogonal relationship is the cornerstone of complex synthetic strategies, enabling chemists to selectively unmask functional groups in a predetermined order.
Synthetic Transformations: Unleashing the Potential of the Scaffold
The this compound scaffold offers three primary sites for chemical modification: the N1-amide nitrogen, the C2-ester, and the C3/C4 positions of the pyrrolidinone ring.
N1-Amide Functionalization
The secondary amine within the lactam ring is a key handle for introducing diversity.
-
N-Alkylation/Arylation: The nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile (e.g., alkyl halides, benzyl halides) to yield N-substituted derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation using aryl halides.
C2-Ester Modification
Following deprotection of the tert-butyl ester, the resulting carboxylic acid is a versatile intermediate.
-
Amide Coupling: The free carboxylic acid can be coupled with a wide range of amines to form amides. This is typically achieved using standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or CDI (Carbonyldiimidazole), which activate the carboxyl group for nucleophilic attack.[3][5]
C3/C4 Ring Functionalization
Modification of the pyrrolidinone ring itself introduces further structural complexity and allows for the exploration of new chemical space.
-
C4-Alkylation/Arylation: One common method involves the formation of a lithium enolate from an N-protected pyroglutamate ester using a strong base like lithium hexamethyldisilazide (LiHMDS).[7] This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents primarily at the C4 position.[7][8]
Caption: Key diversification points on the pyroglutamate scaffold.
Therapeutic Applications of Derivatives
The structural rigidity and chiral nature of the 5-oxopyrrolidine scaffold make it an attractive framework for designing molecules that can interact with high specificity at biological targets.
Oncology
Derivatives of 5-oxopyrrolidine have demonstrated significant potential as anticancer agents.[9] Studies have shown that modifying the core structure, particularly through the introduction of hydrazone and other heterocyclic moieties, can lead to compounds with potent cytotoxic activity against various cancer cell lines.
For example, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-2-carboxylic acid derivatives were synthesized and tested against the A549 human lung adenocarcinoma cell line.[9] Certain compounds, particularly those where the acetamide group was deacetylated to a free amino group and further modified with nitrothiophene substituents, exhibited the most potent anticancer activity.[9]
| Compound Modification | Target Cell Line | Activity | Reference |
| Hydrazones from deacetylated core | A549 (Lung Cancer) | High cytotoxicity | [9] |
| 5-Nitrothiophene bishydrazone | A549 (Lung Cancer) | Most potent in series | [9] |
| 2-Hydroxynaphthalenylmethylene | Multiple cell lines | High cytotoxicity | [10] |
While the precise mechanisms for many of these compounds are still under investigation, it is hypothesized that they may act as inhibitors of protein kinases or interfere with other signaling pathways crucial for cancer cell proliferation and survival.[10][11]
Infectious Diseases
The same structural motifs that confer anticancer activity have also been found to be effective against multidrug-resistant pathogens. The 5-oxopyrrolidine scaffold is a key component in several antimicrobial research programs.
Notably, a derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains, including those resistant to modern antibiotics like linezolid.[9] This suggests that these compounds may operate via a mechanism distinct from existing antibiotic classes, making them valuable leads for combating antimicrobial resistance.
Neurodegenerative and CNS Disorders
The structural similarity of the pyroglutamate core to the neurotransmitter glutamate has prompted extensive investigation into its role in the central nervous system (CNS). Derivatives have been developed as neuroprotective agents, primarily by modulating glutamate receptor activity.
Glutamate-induced excitotoxicity, a process involving the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in neurodegenerative diseases like Alzheimer's and in neuronal damage following stroke.[10][12] An excessive influx of Ca²⁺ through NMDA receptor channels triggers downstream apoptotic cascades, leading to neuronal cell death.[12]
Certain pyroglutamate derivatives function as NMDA receptor antagonists.[10] They block the receptor's ion channel, thereby preventing the toxic influx of calcium and mitigating the downstream neurotoxic effects.[13][14] This mechanism provides a direct pathway to neuroprotection. For instance, a novel pyroglutamate amide, synthesized from memantine (an existing NMDA antagonist), showed a potent anti-apoptotic effect by reducing caspase-3 activity, a key executioner enzyme in the apoptotic pathway.[10]
Caption: Mechanism of neuroprotection by NMDA antagonist pyroglutamate derivatives.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, outlining not just the steps but the rationale, ensuring reproducibility and understanding.
Protocol 1: N-Boc Protection of the Core Scaffold
Objective: To protect the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, rendering it unreactive for subsequent C4-alkylation reactions. The Boc group can be removed later under acidic conditions.
Causality: The N-H proton of the lactam is acidic and would interfere with the strong base (e.g., LiHMDS) used for enolate formation at C4. Protecting it as a carbamate neutralizes this acidity.
Materials:
-
Tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq), (Boc)₂O (1.1 eq), and Et₃N (1.2 eq) under a nitrogen atmosphere.
-
Reaction Execution: Stir the mixture at room temperature for 18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Characterization: The resulting crude product, 1-(tert-butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the Tert-Butyl Ester
Objective: To selectively cleave the C2 tert-butyl ester to reveal the free carboxylic acid for subsequent amide coupling, while leaving other acid-sensitive groups (if any) intact under controlled conditions.
Causality: The use of trifluoroacetic acid (TFA) provides a strong acidic environment necessary for the E1-type elimination that cleaves the ester, generating the stable tert-butyl cation which is scavenged by the solvent. The volatility of TFA and DCM allows for easy removal post-reaction.
Materials:
-
Tert-butyl ester protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester substrate (1.0 eq) in DCM (approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Add TFA (5-10 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. It is often necessary to co-evaporate with a solvent like toluene to remove residual TFA.
-
Purification: The resulting crude carboxylic acid is often of sufficient purity to be used in the next step without further purification. If needed, it can be purified by recrystallization or chromatography.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of chiral building blocks in drug discovery. Its synthetic tractability allows for systematic exploration of structure-activity relationships, leading to the identification of potent agents in oncology, infectious disease, and neurology. The strategic use of the tert-butyl ester is a key enabler of these complex syntheses.
Future research will likely focus on elucidating the precise molecular targets of the anticancer and antimicrobial derivatives to optimize their selectivity and potency. In the realm of neuroprotection, the development of derivatives with enhanced blood-brain barrier permeability and refined receptor subtype selectivity will be paramount. As synthetic methodologies continue to advance, this versatile scaffold is poised to remain a valuable and enduring platform for the development of novel therapeutics.
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The Chiral Scaffold: A Technical Guide to the Biological Activities of Compounds Synthesized from tert-Butyl 5-Oxopyrrolidine-2-Carboxylate
Introduction: The Strategic Value of the Pyroglutamate Core
In the landscape of modern drug discovery, the efficient construction of complex, stereochemically defined molecules is paramount. Chiral building blocks serve as the foundational keystones for this endeavor, and among them, derivatives of pyroglutamic acid hold a privileged position.[1][2] This technical guide focuses on tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate, a commercially available and versatile starting material, and explores the synthesis and biological activities of novel compounds derived from its core structure.
Derived from L-glutamic acid, the pyroglutamate scaffold offers a constrained cyclic structure and a key stereocenter, making it an ideal starting point for the synthesis of a wide array of bioactive molecules.[2][3] The presence of a lactam, a protected carboxylic acid, and addressable positions on the pyrrolidine ring allows for diverse chemical modifications, leading to compounds with a broad spectrum of therapeutic potential. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic pathways and biological evaluation of compounds derived from this valuable chiral synthon, with a focus on anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrrolidinone core is a recurring motif in a number of anticancer agents.[4][5] The rigid scaffold allows for the precise spatial orientation of various pharmacophoric groups, leading to potent and selective interactions with biological targets.
Synthesis of Hydrazone Derivatives with Potent Cytotoxicity
One of the most fruitful avenues of research has been the derivatization of the pyroglutamate core into hydrazone-containing compounds.[6][7] These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
A general synthetic approach involves the initial conversion of the tert-butyl ester of the starting material to a carbohydrazide, followed by condensation with a variety of aromatic and heterocyclic aldehydes or ketones. This modular approach allows for the rapid generation of a library of diverse compounds for screening.
Experimental Protocol: Synthesis of 5-Oxopyrrolidine-3-Carbohydrazide Derivatives
-
Ester to Hydrazide Conversion: To a solution of tert-butyl 5-oxopyrrolidine-2-carboxylate in a suitable solvent such as methanol, add hydrazine hydrate. Reflux the mixture for a specified time until the reaction is complete (monitored by TLC). After cooling, the resulting carbohydrazide often precipitates and can be collected by filtration.
-
Hydrazone Synthesis: Dissolve the synthesized carbohydrazide in a protic solvent like ethanol. Add a catalytic amount of a weak acid, such as acetic acid. To this solution, add the desired aldehyde or ketone (1 equivalent) and stir the reaction mixture at room temperature or with gentle heating. The formation of the hydrazone product can be monitored by TLC. Upon completion, the product can be isolated by filtration or extraction.
The rationale for exploring hydrazone derivatives lies in their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions within enzyme active sites. The lipophilicity and electronic properties of the appended aromatic or heterocyclic moiety can be systematically varied to optimize anticancer activity.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[5][7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivatives | A549 (Lung) | Varies with substitution | [8][9] |
| MCF-7 (Breast) | 2.99 (for compound 3h) | [7] | |
| PC-3 (Prostate) | 1.32 (for compound 3h) | [7] | |
| 1,3,4-Oxadiazolethione Derivative | A549 (Lung) | Reduces viability to 28.0% | [5] |
| 4-Aminotriazolethione Derivative | A549 (Lung) | Reduces viability to 29.6% | [5] |
Causality in Experimental Design: The choice of the A549 lung cancer cell line in many studies is due to its well-characterized nature and its relevance in a prevalent form of cancer.[5][8][9] The inclusion of a non-cancerous cell line, such as human small airway epithelial cells (HSAEC-1), allows for the assessment of selectivity, a critical parameter in the development of a successful chemotherapeutic agent.[4]
Mechanism of Action: Apoptosis Induction
Further mechanistic studies on promising compounds often reveal that they induce apoptosis, or programmed cell death, in cancer cells. This can be investigated using techniques such as the Annexin V-FITC/PI assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[7] Additionally, the activation of key apoptotic proteins, such as caspase-3, can be quantified to confirm the apoptotic pathway.[7]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria and fungi presents a major global health challenge, necessitating the discovery of novel antimicrobial agents.[10] Derivatives of 5-oxopyrrolidine have emerged as a promising scaffold for the development of new therapeutics to combat these resilient pathogens.[9][11]
Synthesis of Antimicrobial Pyrrolidinones
Similar to the synthesis of anticancer agents, the modification of the pyroglutamate core to include various heterocyclic moieties has proven to be an effective strategy for generating compounds with potent antimicrobial activity. The introduction of fragments like 5-nitrothiophene has been shown to yield compounds with selective and potent activity against MDR Staphylococcus aureus strains.[9]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the synthesized compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC).
| Compound Derivative | Pathogen | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothiophene | Staphylococcus aureus (MRSA) | Promising activity | [9] |
| Hydrazone with 5-nitrothiophene | Candida auris | 16 | [12] |
| l-Pyroglutamic acid ester (2d) | Phytophthora infestans | 1.44 | [13] |
| l-Pyroglutamic acid ester (2j) | Phytophthora infestans | 1.21 | [13] |
Trustworthiness of Protocols: The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents, ensuring the reproducibility and comparability of results across different laboratories.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature of the substituent on the pyrrolidinone ring plays a crucial role in determining both the potency and the spectrum of antimicrobial activity. For instance, the presence of a 5-nitrothiophene moiety was found to be critical for activity against MDR S. aureus.[9] This highlights the importance of systematic modifications and biological evaluation to identify the key structural features required for potent antimicrobial effects.
Neuroprotective Activity: Shielding Neurons from Damage
Neurodegenerative diseases and ischemic events like stroke are characterized by neuronal cell death. The development of neuroprotective agents that can prevent or mitigate this damage is a significant therapeutic goal.[1] Derivatives of the pyroglutamate scaffold have shown promise in this area.[14][15]
Synthesis of Neuroprotective Phenylpyrrolidine Derivatives
The synthesis of phenylpyrrolidine derivatives from pyroglutamic acid has been reported to yield compounds with significant neuroprotective effects.[16] These syntheses often involve multi-step sequences to introduce the desired phenyl group and other functional moieties.
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
-
Cell Culture: Culture a neuronal cell line (e.g., HT22) or primary cortical neurons in appropriate media.
-
Compound Treatment: Pre-incubate the neuronal cells with varying concentrations of the synthesized compound for a specified period.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate.
-
Assessment of Cell Viability: After a further incubation period, assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.
-
Data Analysis: Compare the viability of cells treated with the compound and glutamate to cells treated with glutamate alone to determine the neuroprotective effect.
Quantitative Analysis of Neuroprotective Effects
The neuroprotective efficacy of synthesized compounds can be quantified by their ability to increase cell survival in the presence of a neurotoxic stimulus.
| Compound Class | In Vitro Model | Effect | Reference |
| Phenylpyrrolidine Derivative | Glutamate-induced excitotoxicity in primary cortical neurons | Increased cell survival by 37% at 50 µM | [16] |
| Pyroglutamic acid derivatives | Glutamate-induced seizures in mice | Protection against convulsions | [15] |
Expertise in Model Selection: The use of glutamate-induced excitotoxicity models is highly relevant for studying neuroprotection, as this is a key mechanism of neuronal damage in stroke and other neurological disorders.[1]
Visualizing a Neuroprotective Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a neuroprotective agent.
Caption: A workflow for the synthesis and evaluation of neuroprotective agents.
Conclusion and Future Directions
This compound is a demonstrably valuable and versatile chiral starting material for the synthesis of a diverse array of biologically active compounds. The research highlighted in this guide showcases the successful development of derivatives with potent anticancer, antimicrobial, and neuroprotective properties. The modular nature of the synthetic approaches allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of new and improved therapeutic agents.
Future research in this area should continue to focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will be crucial for optimizing their efficacy and selectivity.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Expansion of Chemical Diversity: The exploration of novel synthetic transformations to further diversify the range of accessible compounds will undoubtedly lead to the discovery of new biological activities.
The pyroglutamate scaffold, with its inherent chirality and synthetic tractability, will undoubtedly remain a cornerstone of medicinal chemistry and drug discovery for years to come.
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Methodological & Application
Synthesis of tert-Butyl 5-Oxopyrrolidine-2-carboxylate: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of tert-butyl 5-oxopyrrolidine-2-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and a step-by-step experimental procedure.
Introduction: The Significance of a Versatile Chiral Intermediate
This compound, also known as tert-butyl L-pyroglutamate, is a derivative of L-pyroglutamic acid, a cyclic amino acid. Its structural rigidity and defined stereochemistry make it a sought-after starting material for the synthesis of a wide array of complex molecules, including peptidomimetics, neurokinin antagonists, and other biologically active compounds. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, stable under various reaction conditions yet readily cleavable under acidic conditions, providing synthetic flexibility.[1] This application note details a reliable and scalable method for its preparation from the readily available and inexpensive L-pyroglutamic acid.
Mechanistic Insights: Acid-Catalyzed Esterification
The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of L-pyroglutamic acid with a tert-butyl source.[2][3] The reaction described in this protocol utilizes tert-butyl acetate as both the reagent and solvent, with a strong acid catalyst.
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of L-pyroglutamic acid, increasing its electrophilicity.
-
Nucleophilic Attack by tert-Butyl Acetate: The carbonyl oxygen of tert-butyl acetate acts as a nucleophile, attacking the protonated carboxylic acid.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
-
Proton Transfer and Elimination: A series of proton transfers and the elimination of acetic acid result in the formation of the desired tert-butyl ester.
This method is advantageous due to the use of a relatively safe and easy-to-handle tert-butylating agent and the straightforward nature of the reaction.[1]
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Pyroglutamic Acid | ≥99% | Sigma-Aldrich | |
| tert-Butyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich | |
| Perchloric Acid (70%) | ACS Reagent | Sigma-Aldrich | Caution: Strong Oxidizer |
| Saturated Sodium Bicarbonate | Aqueous solution | ||
| Ethyl Acetate | ACS Grade | Fisher Scientific | |
| Anhydrous Sodium Sulfate | |||
| Silica Gel | 230-400 mesh | For column chromatography |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
-
NMR spectrometer and Mass spectrometer for product characterization
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve L-pyroglutamic acid (1.0 eq) in tert-butyl acetate (10-15 mL per gram of L-pyroglutamic acid). Stir the mixture at room temperature until the solid is fully suspended.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add perchloric acid (70%, ~0.1 eq) dropwise to the stirred suspension. Extreme caution should be exercised when handling perchloric acid.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.[2]
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The melting point of the product is typically in the range of 96-100°C.[2]
Quantitative Data Summary
| Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield | Purity |
| L-Pyroglutamic Acid | This compound | 129.11 | 70-85% | >95% |
| 185.22 |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.[6]
-
Perchloric Acid: Perchloric acid is a strong oxidizing agent and can be corrosive. Handle with extreme care and avoid contact with organic materials.[7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Trustworthiness and Validation
The protocol described herein is a well-established and validated method for the synthesis of this compound. The progress of the reaction can be reliably monitored by TLC, and the final product can be unequivocally identified and its purity assessed by standard analytical techniques such as NMR and mass spectrometry. The expected yield and purity are based on reproducible results reported in the scientific literature.[3][4]
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can confidently prepare this valuable chiral intermediate for their synthetic endeavors in drug discovery and development.
References
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-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]
-
L-Pyroglutamic Acid Ter-butyl Ester BP EP USP CAS 35418-16-7. Fengchen. [Link]
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Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]
-
(PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters. ResearchGate. [Link]
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Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles | Request PDF. ResearchGate. [Link]
-
PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]
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Tert-Butyl L-Pyroglutamate | CAS No: 35418-16-7. Cleanchem. [Link]
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(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. ChemBK. [Link]
-
Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol. Russian Journal of Bioorganic Chemistry. [Link]
- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7. Matrix Fine Chemicals. [Link]
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Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry - ACS Publications. [Link]
- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
-
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PMC - NIH. [Link]
-
[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-].* Organic Syntheses Procedure. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95%. Fisher Scientific. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
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Application Notes and Protocols for the N-Alkylation of tert-Butyl 5-Oxopyrrolidine-2-carboxylate
Introduction: The Significance of N-Alkylated Pyroglutamates
N-substituted 5-oxopyrrolidine derivatives, commonly known as N-alkylated pyroglutamates, represent a privileged scaffold in medicinal chemistry and drug development.[1][2] These five-membered lactam rings are integral components of numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][3] The strategic introduction of diverse alkyl substituents onto the nitrogen atom of the pyroglutamate core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This ultimately enables the optimization of pharmacokinetic and pharmacodynamic profiles.
This application note provides a comprehensive and detailed experimental procedure for the N-alkylation of tert-butyl 5-oxopyrrolidine-2-carboxylate, a key intermediate in the synthesis of complex N-alkylated pyroglutamate derivatives.[4][5] The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Principles and Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of amides and lactams, such as this compound, is a nucleophilic substitution reaction.[6][7] The core principle involves the deprotonation of the relatively acidic N-H bond of the lactam ring to generate a potent nucleophilic anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to form the new N-C bond.
The Crucial Role of the Base
Amides are generally weak bases, meaning their conjugate acids are strong, and thus the N-H proton is not highly acidic.[8] Consequently, a strong base is required to effectively deprotonate the amide nitrogen and generate the nucleophilic conjugate base.[9] Sodium hydride (NaH) is a commonly employed strong base for this transformation.[10][11] It offers the advantage of an irreversible deprotonation, driving the reaction forward.
Solvent Effects in N-Alkylation
The choice of solvent is critical for the success of the N-alkylation reaction. Polar aprotic solvents, such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), are ideal for this purpose.[12][13] These solvents possess high dielectric constants, which aid in dissolving the polar starting materials and stabilizing charged intermediates.[14] Crucially, they do not possess acidic protons (O-H or N-H bonds), which would otherwise solvate and deactivate the nucleophilic amide anion through hydrogen bonding.[15] This "naked" and highly reactive nucleophile is then more readily available to participate in the desired SN2 reaction with the alkyl halide.[13]
Reaction Mechanism
The N-alkylation of this compound proceeds through a two-step mechanism:
-
Deprotonation: The strong base, sodium hydride, abstracts the acidic proton from the nitrogen atom of the pyroglutamate ring, forming a sodium amidate salt and hydrogen gas.
-
Nucleophilic Attack: The resulting nucleophilic nitrogen anion attacks the electrophilic carbon of the alkyl halide in an SN2 fashion, displacing the halide leaving group and forming the N-alkylated product.
Caption: Reaction mechanism for N-alkylation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general yet robust method for the N-alkylation of this compound.
Materials and Reagents
-
tert-Butyl (2S)-5-oxopyrrolidine-2-carboxylate (CAS: 35418-16-7)[5][16]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas.
-
Solvent Addition: Add anhydrous THF or DMF (approximately 0.2 M concentration relative to the starting material) via a syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise via the dropping funnel over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[11]
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents.
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | NaH (1.2) | THF | rt | 12 | 85-95 |
| Methyl Iodide | NaH (1.2) | DMF | rt | 18 | 80-90 |
| Ethyl Bromide | NaH (1.2) | THF | rt | 24 | 75-85 |
| Allyl Bromide | NaH (1.2) | DMF | rt | 16 | 80-90 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete deprotonation. | Ensure the use of anhydrous solvent and fresh, reactive sodium hydride. Increase the reaction time for anion formation. |
| Inactive alkylating agent. | Use a freshly opened or purified alkylating agent. | |
| Low reaction temperature. | For less reactive alkyl halides, consider gently heating the reaction mixture (e.g., to 40-50 °C). | |
| Presence of Starting Material | Insufficient base or alkylating agent. | Use a slight excess of both the base (1.1-1.2 eq) and the alkylating agent (1.1-1.5 eq). |
| Short reaction time. | Extend the reaction time and monitor by TLC until the starting material is consumed. | |
| Formation of O-Alkylated Byproduct | Use of a "harder" alkylating agent. | Favor "softer" alkylating agents like alkyl iodides or benzyl bromides.[17] |
| High reaction temperature. | Maintain a controlled, lower reaction temperature to improve selectivity for N-alkylation.[17] | |
| Polymerization of the Lactam | Excessively strong basic conditions or high temperatures. | Carefully control the stoichiometry of the base and maintain the recommended reaction temperature.[17] |
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of a diverse array of biologically relevant molecules. The protocol detailed in this application note, utilizing sodium hydride in a polar aprotic solvent, provides a reliable and high-yielding method for this conversion. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic needs, paving the way for the development of novel therapeutics.
References
-
Simandan, T., & Smith, T. D. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications, 26(9), 1827-1833. [Link]
-
Simandan, T., & Smith, T. D. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Taylor & Francis Online. [Link]
-
Ghorai, M. K., et al. (2018). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. [Link]
-
Fujii, T., et al. (1978). Lactams. XIII. Alkylation of Lactim Ethers : A Novel Synthetic Route to N-(2-Arylethyl) lactams from N-Unsubstituted Lactams. J-Stage. [Link]
-
Taylor & Francis. (n.d.). Polar aprotic solvents. Taylor & Francis Knowledge Centers. [Link]
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Li, J., et al. (2020). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 18(3), 434-438. [Link]
-
Bogdal, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(10), 333-338. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
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Mickevičius, V., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 984. [Link]
-
LibreTexts Chemistry. (n.d.). Alkylation of Amines. LibreTexts. [Link]
-
Quora. (2021). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents?. Quora. [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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AIP Publishing. (2021). Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines. AIP Conference Proceedings. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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Bogdal, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE. Matrix Fine Chemicals. [Link]
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- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
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- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of tert-Butyl 5-Oxopyrrolidine-2-Carboxylate in Peptide Synthesis
Introduction: The Significance of N-Terminal Pyroglutamic Acid in Peptides
The N-terminal pyroglutamyl (pGlu) residue is a common post-translational modification found in a variety of biologically active peptides and proteins, including Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH).[1] This cyclic lactam, formed from a glutamine or glutamic acid residue at the N-terminus, plays a crucial role in the biological activity and stability of these molecules.[1][2] The formation of the pGlu residue protects peptides from degradation by aminopeptidases, thereby extending their in vivo half-life.[3]
In synthetic peptide chemistry, the intentional incorporation of a pGlu residue can be a key strategy for enhancing the therapeutic potential of peptide-based drugs. However, the spontaneous and often incomplete cyclization of N-terminal glutamine or glutamic acid during synthesis and purification can lead to product heterogeneity, posing significant challenges.[4][5] A more controlled and efficient approach is the direct incorporation of a pGlu moiety using a suitably protected building block. tert-Butyl 5-oxopyrrolidine-2-carboxylate, also known as Boc-pGlu-OH, is a widely used and versatile reagent for this purpose, particularly in solid-phase peptide synthesis (SPPS).[3][6]
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in peptide synthesis, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Synthesis of the Reagent
tert-Butyl (2S)-5-oxopyrrolidine-2-carboxylate is a white to pale cream crystalline solid.[7] Its structure features a pyroglutamic acid core with the carboxylic acid protected as a tert-butyl ester.
| Property | Value | Reference |
| CAS Number | 35418-16-7 | [8] |
| Molecular Formula | C9H15NO3 | [8] |
| Molecular Weight | 185.22 g/mol | [8] |
| Melting Point | 102.0 to 108.0 °C | |
| Appearance | White to pale cream crystals or powder | [7] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide |
The synthesis of N-protected pyroglutamic acid derivatives like Boc-pGlu-OH is typically achieved through the cyclization of the corresponding N-protected glutamic acid.[3] For instance, Boc-protected glutamic acid anhydride can be treated with dicyclohexylamine (DCHA) to catalyze the cyclization, yielding Boc-pGlu-OH.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in the introduction of an N-terminal pyroglutamyl residue in SPPS. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which is stable under the conditions of peptide chain elongation but can be cleaved under strong acidic conditions during the final deprotection and cleavage from the resin.[6][9]
Core Principles in Boc-SPPS Workflow
In the context of Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS, this compound is typically introduced as the final amino acid residue in the sequence. The synthesis workflow follows a cyclical process of deprotection and coupling.[6]
-
Deprotection: The Nα-Boc protecting group of the terminal amino acid on the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][10]
-
Neutralization: The resulting TFA salt of the N-terminal amine is neutralized with a hindered base, such as N,N-diisopropylethylamine (DIEA), to generate a free amine ready for coupling.[6][11]
-
Coupling: this compound is activated and coupled to the free N-terminal amine of the growing peptide chain.[6]
This cycle is repeated for each amino acid in the sequence until the desired peptide is assembled, with Boc-pGlu-OH being added in the final coupling step.
Detailed Protocols
Protocol 1: Automated Boc-SPPS of a Pyroglutamyl Peptide
This protocol outlines the automated synthesis of a peptide with an N-terminal pyroglutamyl residue using this compound on a standard automated peptide synthesizer.
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
Boc-protected amino acids
-
This compound (Boc-pGlu-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)[12]
-
Anhydrous Hydrogen Fluoride (HF) for final cleavage (requires specialized equipment and safety precautions)[9]
-
Scavengers for cleavage (e.g., anisole, p-cresol)
Procedure:
-
Resin Preparation: Swell the MBHA resin in DCM in the reaction vessel of the automated synthesizer.[10]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt or HBTU/HOBt).[10]
-
Automated Synthesis Cycles:
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 20-25 minutes to remove the Boc group. A brief pre-wash of 5 minutes can also be performed.[10]
-
Washes: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the peptide-resin with a solution of 5-10% DIEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid (pre-activated with HBTU/HOBt in the presence of DIEA) in DMF for 1-2 hours.
-
-
Incorporation of Pyroglutamic Acid: In the final coupling cycle, use this compound as the amino acid derivative.
-
Final Deprotection and Cleavage:
-
After the final coupling, wash the resin with DMF and DCM and dry it under vacuum.
-
Perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF.[9] This step is hazardous and must be conducted in a specialized apparatus by trained personnel.
-
Include scavengers in the cleavage cocktail to prevent side reactions, particularly with sensitive residues like Trp, Met, and Cys.[13]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and then dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Manual Boc-SPPS with In Situ Neutralization
This protocol describes a manual synthesis approach that can be more rapid and efficient for certain sequences.
Materials:
-
Same as Protocol 1.
Procedure:
-
Resin Preparation and First Amino Acid Coupling: As described in Protocol 1.
-
Manual Synthesis Cycles:
-
Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 20 minutes. Drain the solution.[10]
-
Washes: Wash the resin with DCM (2x) and DMF (3x).
-
In Situ Neutralization and Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the resin.
-
Add DIEA (6-8 equivalents) to the reaction vessel to initiate both neutralization and coupling simultaneously.[11]
-
Agitate the mixture for 30-60 minutes.
-
-
Wash: Wash the resin with DMF (3x) to remove excess reagents and byproducts.
-
-
Final Pyroglutamic Acid Coupling: In the last cycle, use this compound as the amino acid.
-
Cleavage and Purification: Follow steps 5 and 6 from Protocol 1.
Mechanism of Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process.[14][15]
The acid (TFA) protonates the carbonyl oxygen of the Boc group, which facilitates the departure of the stable tert-butyl cation.[15] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[15] The tert-butyl cation can potentially alkylate nucleophilic side chains, which is why scavengers are crucial during the final cleavage step.[14]
Potential Side Reactions and Troubleshooting
While the use of this compound provides a controlled method for pGlu incorporation, several side reactions can occur during peptide synthesis.[5][13][16]
| Side Reaction | Description | Mitigation Strategies |
| Incomplete Coupling | Steric hindrance or peptide aggregation can prevent complete reaction of the activated amino acid with the N-terminal amine.[17] | Use more efficient coupling reagents like HATU or PyAOP, perform a double coupling, or use a higher temperature. |
| Racemization | The chiral center of the amino acid being coupled can epimerize under basic conditions. | Additives like HOBt or Oxyma Pure can suppress racemization.[12] |
| Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur, leading to chain termination. This is more prevalent with Proline as one of the first two residues.[13] | Use sterically hindered resins like 2-chlorotrityl chloride resin or employ in situ neutralization protocols.[13] |
| Aspartimide Formation | Peptides containing Aspartic acid can undergo base-catalyzed cyclization to form a stable five-membered ring, which can lead to byproducts.[5][13] | Add HOBt to the piperidine deprotection solution in Fmoc chemistry.[13] |
| Pyroglutamate Formation from Gln/Glu | Spontaneous cyclization of N-terminal Gln or Glu can still occur, especially under acidic or basic conditions during synthesis and cleavage.[4][13][18] | For Gln, adding HOBt to the deprotection solution can suppress this.[13] Using a pre-formed pGlu building block like Boc-pGlu-OH is the most direct way to avoid this heterogeneity. |
Conclusion
This compound is an indispensable reagent for the synthesis of peptides containing an N-terminal pyroglutamyl residue. Its use allows for a controlled and efficient incorporation of this critical moiety, avoiding the unpredictable and often incomplete cyclization of N-terminal glutamine or glutamic acid. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can leverage this building block to produce high-purity pGlu-peptides with enhanced stability and biological activity, thereby advancing the development of novel peptide-based therapeutics.
References
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Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (n.d.). Georg Thieme Verlag. Retrieved from [Link]
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Wikipedia. (2024). Pyroglutamic acid. Retrieved from [Link]
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Liu, Y., et al. (2011). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Journal of Pharmaceutical Sciences, 100(10), 4233-4241. Retrieved from [Link]
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Kehlen, A., et al. (2011). N-terminal pyroglutamate formation in CX3CL1 is essential for its full biologic activity. Biological Chemistry, 392(10), 915-926. Retrieved from [Link]
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Dick, L. W., et al. (2007). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 79(21), 8173-8182. Retrieved from [Link]
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AAPPTEC. (n.d.). D-Pyroglutamic Acid for Peptide Synthesis: Sourcing a Vital Building Block. Retrieved from [Link]
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EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. Retrieved from [Link]
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ACS Publications. (2007). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Retrieved from [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to... Retrieved from [Link]
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Dimarchi, R., et al. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. International Journal of Peptide and Protein Research, 19(1), 88-93. Retrieved from [Link]
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AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
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D'Andrea, L. D., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. Retrieved from [Link]
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Kumar, A., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(15), 5005. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
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Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Voci, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4991. Retrieved from [Link]
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Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. Retrieved from [Link]
-
ChemBK. (2024). (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
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Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Vol. 1180, pp. 3-27). Humana Press. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Pyrrolidinone Amides: Coupling tert-Butyl 5-Oxopyrrolidine-2-carboxylate with Amines
Introduction
The pyroglutamic acid scaffold, a five-membered lactam ring, is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of biologically active molecules. Its constrained conformation often imparts favorable binding characteristics to target proteins. tert-Butyl 5-oxopyrrolidine-2-carboxylate is a key chiral building block for the synthesis of diverse libraries of pyroglutamide derivatives. The successful coupling of its carboxylic acid moiety with a broad range of primary and secondary amines is a critical step in the elaboration of this versatile scaffold.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions for the amide coupling of this compound. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into reaction optimization to empower the synthesis of novel chemical entities.
Mechanistic Considerations and Key Parameters in Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier. This is achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity.
Two of the most reliable and widely adopted strategies for amide bond formation are the use of carbodiimide reagents, often with additives, and uronium/phosphonium salt-based reagents.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective activating agents. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and can complicate purification.
To mitigate this side reaction and also to reduce the risk of racemization at the α-carbon of the pyroglutamate, an additive such as 1-Hydroxybenzotriazole (HOBt) or its aza-analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), is crucial. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile. This two-step, one-pot process significantly improves the efficiency and cleanliness of the coupling reaction.[1][2]
Sources
The Versatile Chiral Synthon: Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from tert-Butyl 5-Oxopyrrolidine-2-carboxylate
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and development, the pyrrolidine ring system stands out as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, crucial for specific interactions with biological targets. Among the myriad of starting materials for constructing this valuable heterocycle, (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, has emerged as a particularly versatile and economically viable chiral building block.[2]
This guide provides an in-depth exploration of the synthetic utility of tert-butyl 5-oxopyrrolidine-2-carboxylate for the preparation of a diverse array of heterocyclic compounds. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, step-by-step protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.
Core Principles of Reactivity
The synthetic versatility of this compound stems from several key structural features:
-
The Lactam Moiety: The cyclic amide (lactam) functionality can be selectively reduced or activated for ring-opening reactions, providing access to functionalized proline derivatives.
-
The α-Carbon to the Ester: The proton at the C2 position is acidic and can be removed to form an enolate, which can then be subjected to various electrophilic reactions.
-
The C4 Methylene Group: The protons on the C4 position can also be involved in enolization, allowing for functionalization at this position.
-
The tert-Butyl Ester: This bulky ester group provides steric protection and can be selectively cleaved under acidic conditions.
These reactive sites can be manipulated in a controlled manner to achieve a wide range of structural modifications, from simple derivatization to the construction of complex, fused heterocyclic systems.
Synthetic Pathways and Protocols
This section details specific applications of this compound in the synthesis of various heterocyclic systems. Each application is accompanied by a detailed protocol, a discussion of the underlying mechanism, and a visual representation of the workflow.
Application 1: Synthesis of Functionalized Proline Derivatives via Lactam Reduction
A fundamental transformation of this compound is the selective reduction of the lactam carbonyl group to afford functionalized proline derivatives. These derivatives are valuable intermediates in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and peptidomimetics.
Protocol 1: Synthesis of tert-Butyl (2S)-5-Hydroxypyrrolidine-2-carboxylate
This protocol describes the chemoselective reduction of the lactam carbonyl using a mild reducing agent.
Materials:
-
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl (2S)-5-hydroxypyrrolidine-2-carboxylate.
Causality and Insights:
The choice of sodium borohydride in methanol is crucial for the selective reduction of the lactam carbonyl over the tert-butyl ester. The milder nature of NaBH₄ compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄) prevents the over-reduction of the ester functionality. The reaction is performed at low temperatures to control the reactivity and minimize side reactions.
Workflow Diagram:
Sources
Scalable synthesis of tert-butyl 5-oxopyrrolidine-2-carboxylate for industrial applications
An Application Note for the Scalable Synthesis of tert-Butyl 5-Oxopyrrolidine-2-Carboxylate
Abstract
This application note provides a detailed, scalable, and industrially relevant protocol for the synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate, a key chiral building block in the pharmaceutical industry. The synthesis is presented as a two-stage process commencing from the readily available and inexpensive L-glutamic acid. The initial stage involves the thermal cyclization of L-glutamic acid to (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid). The second, critical stage details the acid-catalyzed esterification of pyroglutamic acid to the target tert-butyl ester. This guide emphasizes the rationale behind the selection of methodologies suitable for large-scale production, focusing on process efficiency, safety, and product quality. Detailed protocols, process flow diagrams, and data tables are provided to enable researchers and process chemists to implement this synthesis effectively.
Introduction and Industrial Significance
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate (also known as tert-butyl L-pyroglutamate) is a valuable chiral intermediate in the synthesis of a wide array of pharmacologically active molecules. Its rigid, cyclic structure and chiral center make it an ideal starting material for creating complex molecular architectures with high stereochemical control. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions yet readily removable under acidic conditions, a feature highly prized in multi-step syntheses.[1]
The growing demand for chiral pharmaceuticals necessitates the availability of a robust, cost-effective, and scalable synthesis for this key intermediate. This document outlines such a process, designed to be transferable from the laboratory bench to a pilot plant or industrial manufacturing setting.
Overview of the Synthetic Strategy
The overall synthetic pathway is a two-step process starting from L-glutamic acid. This approach is advantageous for industrial applications due to the low cost and high availability of the starting material and the generally high yields of each step.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of (S)-5-Oxopyrrolidine-2-Carboxylic Acid
Mechanistic Rationale
The first stage involves the intramolecular cyclization of L-glutamic acid to form the five-membered lactam ring of pyroglutamic acid. This reaction is typically achieved by heating an aqueous solution of glutamic acid. The elevated temperature promotes the nucleophilic attack of the amine group onto the gamma-carboxylic acid, with the subsequent elimination of a water molecule. This method is highly efficient for large-scale production as it avoids the use of additional reagents and solvents, making it an environmentally favorable and cost-effective process. Industrial production often utilizes this semi-synthetic method starting from glutamic acid.[2]
Detailed Protocol for Stage 1
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, heating capabilities, and a condenser.
-
L-Glutamic Acid
-
Deionized Water
Procedure:
-
Charge the reactor with a 42% (w/w) aqueous solution of L-glutamic acid.
-
With moderate agitation, heat the reactor contents to 140°C.
-
Maintain the temperature at 140°C for approximately 3 hours, collecting the water distillate via the condenser.
-
Monitor the reaction progress by taking aliquots and analyzing for the disappearance of L-glutamic acid (e.g., by HPLC or TLC).
-
Once the reaction is complete, cool the mixture to 50-60°C.
-
The resulting solution of L-pyroglutamic acid can be used directly in the next stage or concentrated under reduced pressure and crystallized to isolate the intermediate. For industrial efficiency, direct use is often preferred.
Expected Yield: Conversion rates are typically high, often around 94%.[2]
Stage 2: Synthesis of (S)-tert-Butyl 5-Oxopyrrolidine-2-Carboxylate
Rationale for Tert-Butylation Method Selection
The introduction of the tert-butyl ester is a critical step. While several methods exist, for industrial scale, the acid-catalyzed reaction with a suitable tert-butyl source is most common. Traditional methods using isobutylene gas bubbling in the presence of a strong acid like sulfuric acid are effective but require specialized gas handling equipment.[1]
A more practical and increasingly adopted method for large-scale laboratory and pilot plant synthesis involves the use of tert-butyl acetate as both the tert-butylating agent and a solvent, catalyzed by a strong acid. This approach avoids the handling of gaseous reagents. While strong mineral acids like perchloric acid have been used, they can present safety and reproducibility challenges.[2][3][4] A superior alternative is the use of a highly efficient and safer catalyst such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to promote rapid and high-yielding tert-butylation of carboxylic acids.[1] This method is chosen for the detailed protocol below due to its high efficiency, safety profile, and scalability.
Caption: Acid-catalyzed tert-butylation of pyroglutamic acid.
Detailed Protocol for Stage 2
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, temperature control (heating/cooling), and a vacuum distillation setup.
-
(S)-5-Oxopyrrolidine-2-Carboxylic Acid (from Stage 1)
-
tert-Butyl Acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Heptane or Hexane (for crystallization)
Procedure:
-
Charge the reactor with (S)-5-Oxopyrrolidine-2-Carboxylic Acid (1.0 equivalent).
-
Add tert-butyl acetate to the reactor. A typical concentration is in the range of 0.5 M to 1.0 M.
-
Begin agitation and ensure the pyroglutamic acid is well-suspended.
-
Carefully add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (approx. 1-5 mol%). The catalyst should be added portion-wise to control any initial exotherm.
-
Heat the reaction mixture to a moderate temperature, typically 40-50°C, and stir until the reaction is complete.
-
Monitor the reaction progress by HPLC, observing the consumption of the starting material. The reaction is generally complete within 4-8 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious of potential gas evolution. b. If significant aqueous phase is present, separate the layers. Extract the aqueous layer with ethyl acetate to recover any dissolved product. c. Combine the organic layers and wash with brine. d. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent.
-
Isolation and Purification: a. Concentrate the filtered organic solution under reduced pressure to remove the bulk of the solvents. b. The crude product, often an oil or semi-solid, can be purified by crystallization. c. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) and then add an anti-solvent (e.g., heptane or hexane) until turbidity is observed. d. Cool the mixture to 0-5°C to induce crystallization. e. Collect the crystalline solid by filtration, wash with cold heptane/hexane, and dry under vacuum.
Expected Yield: 80-90%. Purity: >98% (by HPLC/GC).[5]
Data Summary and Characterization
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | White crystalline powder | ~205 (decomposes) |
| (S)-5-Oxopyrrolidine-2-Carboxylic Acid | C₅H₇NO₃ | 129.11 | White crystalline solid | 162-164 |
| (S)-tert-Butyl 5-Oxopyrrolidine-2-Carboxylate | C₉H₁₅NO₃ | 185.22 | White to off-white solid | 102-108[6] |
Table 2: Process Parameters and Expected Outcomes
| Stage | Key Reagents | Catalyst | Temperature (°C) | Typical Duration (h) | Expected Yield (%) | Target Purity (%) |
| 1: Cyclization | L-Glutamic Acid, Water | None | 140 | 3 | >94 (conversion) | N/A (crude) |
| 2: Tert-Butylation | Pyroglutamic Acid, tert-Butyl Acetate | Tf₂NH | 40-50 | 4-8 | 80-90 | >98 |
Safety and Handling
-
L-Glutamic Acid & Pyroglutamic Acid: Generally considered low hazard. Standard laboratory PPE (gloves, safety glasses, lab coat) is sufficient.
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): Corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
tert-Butyl Acetate & Ethyl Acetate: Flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.
-
Overall Process: The cyclization step involves high temperatures. The esterification and work-up involve flammable solvents and a corrosive catalyst. All operations should be conducted with appropriate engineering controls and adherence to site-specific safety protocols. The final product, tert-butyl L-pyroglutamate, is known to cause skin and serious eye irritation.[7] Avoid contact with skin and eyes and wear appropriate protective equipment.[7]
Quality Control and Analytical Methods
To ensure the quality and consistency of the final product, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a suitable modifier (e.g., 0.1% trifluoroacetic acid) is typically effective.
-
Gas Chromatography (GC): Can also be used for purity assessment.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Melting Point: As a simple and quick indicator of purity.
-
Specific Rotation: To confirm the enantiomeric purity of the (S)-enantiomer.
All reagents and standards used for quality control should meet ACS Reagent Grade specifications or higher.
Conclusion
The two-stage synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate from L-glutamic acid presented in this application note is a robust, efficient, and scalable process suitable for industrial applications. The thermal cyclization of L-glutamic acid is a green and high-yielding first step. The subsequent tert-butylation using tert-butyl acetate and a catalytic amount of bis(trifluoromethanesulfonyl)imide offers a safe and highly effective method for producing the target compound in high yield and purity. By following the detailed protocols and safety guidelines herein, researchers and drug development professionals can reliably produce this critical chiral intermediate for their synthetic needs.
References
-
Ghinet, A., et al. (2013). The revisited synthesis of tert-butyl pyroglutamate derivatives. Tetrahedron, 69(33), 6821-6825. Available at: [Link]
-
Islam, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(16), 4995. Available at: [Link]
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-
Stanovnik, B., et al. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters. ChemInform, 32(33). Available at: [Link]
-
ChemBK. (2024). (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. Retrieved from [Link]
-
Cleanchem. (n.d.). Tert-Butyl L-Pyroglutamate. Retrieved from [Link]
-
Taniguchi, T., et al. (2013). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron, 69(44), 9328-9334. Available at: [Link]
-
Khramtsov, V. V., et al. (2020). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 25(22), 5406. Available at: [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TERT-BUTYL L-PYROGLUTAMATE. Retrieved from [Link]
-
Villeneuve, P., et al. (2004). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Biotechnology Letters, 26, 193-196. Available at: [Link]
-
Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(11), 6069-6072. Available at: [Link]
-
Chesapeake Bay Program. (2012). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]
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Application Note: High-Purity Isolation of tert-butyl 5-oxopyrrolidine-2-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of tert-butyl 5-oxopyrrolidine-2-carboxylate, a key chiral building block in pharmaceutical synthesis.[1][2] The methodology centers on automated flash column chromatography, a technique offering significant advantages in speed, resolution, and reproducibility over traditional gravity-fed methods. We will elucidate the rationale behind the selection of the stationary phase, mobile phase composition, and gradient elution strategy. This guide is designed for researchers, chemists, and process development scientists seeking a robust and efficient purification workflow.
Introduction: The Significance of High-Purity this compound
This compound, often referred to as tert-butyl L-pyroglutamate, is a versatile chiral intermediate. Its structural motif is foundational in the synthesis of a wide array of pharmacologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors and complex alkaloids. The stereochemical integrity and purity of this starting material are paramount, as impurities can lead to undesirable side reactions, compromised yields, and diastereomeric contamination in subsequent synthetic steps.
Column chromatography remains the gold standard for purifying such moderately polar, non-volatile organic compounds. The principle relies on the differential partitioning of the target compound and its impurities between a stationary phase (typically silica gel) and a liquid mobile phase. By carefully selecting the solvent system, a high degree of separation can be achieved.
This document outlines a systematic approach to purify this compound from a typical crude reaction mixture, ensuring high purity and recovery.
Physicochemical Properties of the Target Compound
A thorough understanding of the analyte's properties is critical for developing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | [3] |
| Molecular Formula | C₉H₁₅NO₃ | [3][4] |
| Molecular Weight | 185.22 g/mol | [4] |
| Appearance | White to pale cream crystalline solid/powder | [4][5] |
| Melting Point | 102.0 to 108.0 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol, dimethylformamide, ethyl acetate, and dichloromethane. | [4] |
The presence of both a polar lactam ring and a moderately nonpolar tert-butyl ester group gives the molecule an intermediate polarity, making it an ideal candidate for normal-phase chromatography on silica gel.
Method Development: A Logic-Driven Approach
The success of chromatographic purification hinges on the rational selection of the stationary and mobile phases.
Stationary Phase Selection
-
Rationale: Silica gel is the stationary phase of choice for this application. Its slightly acidic surface provides excellent selectivity for compounds with polar functional groups, such as the amide and ester moieties in our target molecule.[6] Standard flash-grade silica gel (40-63 µm particle size) offers the optimal balance between resolution and flow rate.
Mobile Phase Selection & Optimization
The selection of an appropriate mobile phase is the most critical parameter in achieving a successful separation. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, as this typically translates to good separation on a column.
-
Initial Screening (TLC): A common and effective starting point for compounds of intermediate polarity is a binary mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[7][8][9]
-
Hexane/Ethyl Acetate (EtOAc): This is a standard and highly effective solvent system for a wide range of compounds.[6][8] It offers good resolution and is readily available.
-
Dichloromethane (DCM)/Methanol (MeOH): For more polar impurities, a system like DCM/MeOH can be employed. However, given the structure of our target, Hexane/EtOAc is the more logical starting point.[6][7]
-
-
Optimization: TLC plates are developed in various ratios of Hexane:EtOAc. Based on experimental data for similar pyrrolidinone derivatives, a gradient elution starting from a low polarity and gradually increasing the percentage of ethyl acetate is predicted to be most effective.[10] This will allow for the elution of nonpolar impurities first, followed by the target compound, while retaining more polar impurities at the top of the column.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Automated Flash Chromatography System |
| Silica Gel (40-63 µm) | Pre-packed silica gel column (e.g., 40 g) |
| n-Hexane (HPLC Grade) | Fraction Collector |
| Ethyl Acetate (HPLC Grade) | TLC plates (Silica gel 60 F₂₅₄) |
| Dichloromethane (DCM, for sample loading) | TLC developing chamber |
| TLC stain (e.g., Potassium permanganate) | UV lamp (254 nm) |
| Glass vials for fraction collection | Rotary Evaporator |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
TLC Optimization:
-
Prepare several TLC chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude material in DCM and spot it on the TLC plates.
-
Develop the plates and visualize under a UV lamp and/or by staining with potassium permanganate.
-
Objective: Identify the solvent ratio that provides an Rƒ of ~0.3 for the target compound. For this compound, a system starting around 7:3 to 1:1 Hexane:EtOAc is often effective.
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~1 g of the crude product in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).
-
Add ~2-3 g of silica gel to this solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This technique prevents band broadening and improves resolution compared to liquid injection.
-
-
Column Preparation and Equilibration:
-
Select a pre-packed silica gel column appropriate for the sample size (a 40 g column is suitable for 1 g of crude material).
-
Install the column on the automated flash system.
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:EtOAc) for at least 3-5 column volumes.
-
-
Sample Loading:
-
Transfer the silica-adsorbed sample into an empty solid-load cartridge.
-
Attach the cartridge to the chromatography system in-line with the main column.
-
-
Chromatography and Elution:
-
Begin the purification run with the following suggested gradient:
-
| Time (min) | % Hexane | % Ethyl Acetate | Flow Rate (mL/min) |
| 0 - 2 | 90 | 10 | 35 |
| 2 - 15 | 90 → 50 | 10 → 50 | 35 |
| 15 - 20 | 50 | 50 | 35 |
| 20 - 22 | 50 → 0 | 50 → 100 | 40 |
| 22 - 25 | 0 | 100 | 40 |
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 15-20 mL) throughout the run.
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot every 2-3 fractions on a single TLC plate for efficient analysis.
-
Pool the fractions that show a single spot corresponding to the Rƒ of the pure product.
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Record the final mass and calculate the yield. Confirm purity using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the initial percentage of ethyl acetate in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the final percentage of ethyl acetate or add a small percentage of a stronger solvent like methanol (not exceeding 10%).[6][7] |
| Streaking on TLC Plate | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic/basic. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[6][11] |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following a logical workflow from TLC optimization to gradient elution and fraction analysis, researchers can consistently obtain this valuable chiral intermediate with high purity, facilitating the advancement of complex synthetic campaigns in drug discovery and development.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ResearchGate. How can I select the solvent system for column chromatography?. [Link]
-
ChemBK. (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. [Link]
-
PubChem. tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate. [Link]
-
Matrix Fine Chemicals. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7. [Link]
-
Semantic Scholar. Synthesis of a New Chiral Pyrrolidine. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Diastereoselective synthesis of pyrrolidine derivatives via a one- pot nitro-Mannich/hydroa. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]
- 4. chembk.com [chembk.com]
- 5. H65385.14 [thermofisher.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 5-Oxopyrrolidine-2-Carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you optimize your synthesis and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a crucial building block in peptide synthesis and pharmaceutical development.[1][2] The most common synthetic route involves the N-acylation of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (tert-butyl pyroglutamate) with di-tert-butyl dicarbonate ((Boc)₂O) using a catalyst.
Issue 1: Low to No Product Formation
You've followed the protocol, but your TLC or LC-MS analysis shows a significant amount of unreacted starting material and minimal product formation.
Possible Causes:
-
Insufficient Catalyst Activity: The nitrogen atom in the pyroglutamate ring is part of a lactam, making it significantly less nucleophilic than a typical amine.[3] This low nucleophilicity can hinder its reaction with (Boc)₂O without proper catalytic activation. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive N-Boc-pyridinium species.[4][5]
-
Poor Quality Reagents: The presence of moisture in your reagents or solvent can hydrolyze the (Boc)₂O, reducing its effective concentration. Similarly, degraded DMAP will have lower catalytic activity.
-
Low Reaction Temperature: While exothermic reactions need temperature control, running the reaction at too low a temperature can significantly slow down the rate of this particular acylation.
Solutions:
-
Verify Catalyst and Reagents:
-
Use a fresh, high-purity bottle of DMAP. Ensure it has been stored properly in a desiccator.
-
Use a fresh bottle of di-tert-butyl dicarbonate. As it is a low-melting solid (22-24°C), it can be gently warmed to liquefy for easier handling.[6]
-
Ensure your solvent (e.g., dichloromethane or acetonitrile) is anhydrous.[7]
-
-
Optimize Catalyst Loading:
-
For a standard reaction, a catalytic amount of DMAP (2-5 mol%) is generally sufficient.[8] If the reaction is still sluggish, you can cautiously increase the loading to 10 mol%.
-
-
Adjust Reaction Temperature:
-
The reaction is typically run at room temperature (20-25°C).[9] If you are running it at a lower temperature, allow it to slowly warm to room temperature and monitor the progress.
-
Issue 2: Reaction Stalls or is Incomplete
The reaction starts well, but after a few hours, you observe both starting material and product, with the ratio no longer changing.
Possible Causes:
-
Decomposition of (Boc)₂O: Di-tert-butyl dicarbonate can slowly decompose in the presence of nucleophiles and moisture over extended reaction times.
-
Insufficient (Boc)₂O Stoichiometry: Underestimation of the required amount of (Boc)₂O or its partial decomposition can lead to an incomplete reaction.
Solutions:
-
Staged Addition of (Boc)₂O: Instead of adding all the (Boc)₂O at once, add it in portions. For example, add 1.0 equivalent at the beginning of the reaction, and after 2-3 hours, add another 0.2-0.3 equivalents. This ensures a sufficient concentration of the acylating agent throughout the reaction.[8]
-
Increase (Boc)₂O Equivalents: A slight excess of (Boc)₂O (1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[10]
Issue 3: Formation of Side Products
Your crude product analysis shows impurities alongside the desired product.
Possible Causes:
-
Reaction with Solvent: If using an alcohol as a solvent, it can compete with the pyroglutamate for reaction with the activated Boc species.
-
Over-acylation: While less common for the lactam nitrogen, prolonged reaction times with a large excess of (Boc)₂O and DMAP could potentially lead to side reactions.
-
Self-condensation of Starting Material: In strongly basic conditions, some starting materials might undergo self-condensation, although this is less likely under the standard catalytic DMAP conditions.[3]
Solutions:
-
Solvent Selection: Use aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF).[7][11]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, proceed with the work-up to avoid potential side reactions from prolonged exposure to the reaction conditions.
-
Purification: Most common side products can be effectively removed using flash column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Standard Conditions | Optimized Conditions for Difficult Substrates |
| Solvent | Dichloromethane (DCM) | Anhydrous Acetonitrile (MeCN) |
| (Boc)₂O (equiv.) | 1.1 - 1.2 | 1.3 - 1.5 (portion-wise addition) |
| Catalyst | DMAP (5 mol%) | DMAP (5-10 mol%) |
| Temperature | Room Temperature (~20°C) | Room Temperature (~20°C) |
| Reaction Time | 4-8 hours | 6-12 hours (monitor by TLC/LC-MS) |
Frequently Asked Questions (FAQs)
Q1: Why is DMAP used as a catalyst in this reaction?
A1: The nitrogen in the pyroglutamate lactam is a weak nucleophile. DMAP is a hypernucleophilic acylation catalyst. It reacts with di-tert-butyl dicarbonate to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[12] This intermediate is much more electrophilic and readily transfers the Boc group to the weakly nucleophilic lactam nitrogen. This catalytic cycle significantly increases the reaction rate.[5]
Q2: Can I use a different base, like triethylamine (TEA) or diisopropylethylamine (DIEA), instead of DMAP?
A2: While TEA and DIEA are common non-nucleophilic bases used in Boc protections of primary and secondary amines to scavenge the acid byproduct, they are not effective as catalysts for acylating weakly nucleophilic nitrogens like the one in pyroglutamate.[12] DMAP's role here is not as a simple base but as a nucleophilic catalyst. Therefore, for this specific transformation, DMAP is the preferred choice.
Q3: My starting material is L-pyroglutamic acid, not the tert-butyl ester. Can I still use this method?
A3: Yes, you can perform the Boc protection on L-pyroglutamic acid itself. However, you will need to use a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the carboxylic acid, which would otherwise interfere with the reaction.[13][] The reaction is often performed in a mixed solvent system like dioxane/water.[] It is often more straightforward to first esterify the pyroglutamic acid and then perform the Boc protection on the ester.
Q4: The reaction generates gas. Is this normal?
A4: Yes, this is completely normal and expected. The reaction of the amine with di-tert-butyl dicarbonate produces tert-butanol and carbon dioxide gas as byproducts.[4] It is crucial to ensure your reaction vessel is not sealed to allow the CO₂ to vent safely.
Q5: What is the best way to purify the final product?
A5: After an aqueous workup to remove excess reagents and DMAP, the crude product is typically purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used for elution.
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound
This protocol describes the N-Boc protection of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.
Materials:
-
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl (S)-5-oxopyrrolidine-2-carboxylate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DMAP to the solution.
-
Slowly add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Once the starting material is consumed (typically 4-6 hours), dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography.
Diagrams
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
DMAP Catalytic Cycle
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for the synthesis of tert-butyl 5-oxopyrrolidine-2-carboxylate derivatives
Technical Support Center: Synthesis of Tert-butyl 5-oxopyrrolidine-2-carboxylate Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives, commonly known as pyroglutamate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important chiral building block in their synthetic endeavors. We will address common challenges encountered during synthesis, providing not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses the most common issues that arise during the synthesis and purification of this compound and its derivatives.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge, often attributable to incomplete cyclization or product degradation. The formation of the 5-oxopyrrolidine ring (a lactam) is an intramolecular cyclization of a glutamic acid derivative. The success of this step is highly sensitive to several factors.
-
Cause 1: Inefficient Cyclization Conditions: The intramolecular condensation to form the lactam requires specific conditions to favor the forward reaction. The rate of pyroglutamate formation is highly dependent on pH and temperature[1]. Formation is often favored under mildly acidic or basic conditions, while neutral pH can be less effective for non-enzymatic cyclization[2].
-
Solution: Screen different pH conditions. If starting from L-glutamic acid, thermal dehydration is a common method. This often requires high temperatures (140-180°C), which can lead to side products. A milder approach involves using a coupling agent (like DCC or EDC) on an N-protected glutamic acid derivative, followed by deprotection and cyclization.
-
-
Cause 2: Purity of Starting Material: The synthesis is highly dependent on the quality of the L-glutamic acid or its derivative. Contaminants can interfere with the cyclization.
-
Solution: Ensure the starting L-glutamic acid α-tert-butyl ester is of high purity. Verify its identity and purity by NMR and melting point analysis before starting the reaction.
-
-
Cause 3: Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is labile under strongly acidic conditions. If your cyclization conditions are too harsh, you may be cleaving the ester, leading to the free acid and reducing the yield of your target molecule.
-
Solution: Avoid strong acids like concentrated HCl or H₂SO₄, especially at elevated temperatures. If acidic conditions are necessary, use milder acids or perform the reaction at a lower temperature for a longer duration. Monitor the reaction by TLC or LC-MS to check for the formation of the deprotected acid.
-
Q2: I'm observing a significant amount of a side product that is more polar than my desired product on TLC. What could it be?
The most common polar side product is the deprotected pyroglutamic acid, resulting from the cleavage of the tert-butyl ester.
-
Mechanism of Side Product Formation: The tert-butyl group is cleaved via an E1 mechanism, which is initiated by protonation of the ester oxygen followed by the loss of a stable tert-butyl cation. This process is accelerated by heat and strong acids.
-
Troubleshooting Steps:
-
Analyze the Side Product: Isolate the side product and characterize it by ¹H NMR and mass spectrometry. The absence of the characteristic 9-proton singlet for the tert-butyl group and a corresponding mass loss of 56 amu are strong indicators of deprotection.
-
Modify Reaction Conditions: Reduce the reaction temperature and/or use a weaker acid catalyst. Alternatively, explore cyclization methods that do not require acidic conditions, such as those employing carbodiimides.
-
Alternative Protecting Groups: If the desired reaction chemistry consistently leads to deprotection, consider using a more robust ester protecting group for the α-carboxylate, such as a benzyl ester, which can be removed later under different conditions (e.g., hydrogenolysis).
-
Q3: My final product is difficult to purify. What are the recommended purification strategies?
This compound is a white crystalline solid with moderate polarity[3]. Purification can typically be achieved by crystallization or column chromatography.
-
Strategy 1: Crystallization: This is the preferred method for large-scale purification as it is cost-effective and can yield highly pure material.
-
Recommended Solvents: A solvent screen is recommended. Good solvent systems often consist of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, ethanol) and a "poor" solvent in which it is sparingly soluble (e.g., hexanes, heptane, diethyl ether)[3]. A common procedure is to dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until turbidity is observed, followed by slow cooling.
-
-
Strategy 2: Silica Gel Chromatography: This is effective for removing impurities with different polarities.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 20% EtOAc in hexanes) and gradually increase the polarity. The product will elute at a moderate polarity.
-
TLC Analysis: Before running a column, always determine the appropriate solvent system using TLC. The ideal Rf value for the desired compound is between 0.25 and 0.35.
-
Q4: Can the N-terminal glutamate of a peptide or protein cyclize to pyroglutamate under analytical conditions, leading to artifacts?
Yes, this is a well-documented phenomenon. Free glutamine and glutamic acid can cyclize to pyroglutamic acid in the electrospray ionization source of a mass spectrometer[4]. This can lead to an overestimation of the amount of pyroglutamate in a sample.
-
Analytical Consideration: When analyzing samples for pyroglutamate content, it is crucial to use chromatographic methods (like LC-MS) that separate glutamic acid from pyroglutamic acid before they enter the mass spectrometer[4]. This allows for the differentiation of endogenous pyroglutamate from that formed in-source.
-
Minimizing Artifacts: The extent of in-source conversion can be dependent on instrument parameters like the fragmentor voltage[4]. Optimizing these settings can help minimize this artifact.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting decision tree for synthesis.
Key Experimental Protocols
Protocol 1: General Synthesis via Thermal Cyclization of L-Glutamic Acid α-tert-butyl Ester
This protocol describes a common method for preparing the title compound.
Reaction Scheme: L-Glutamic acid α-tert-butyl ester → (Heat) → this compound + H₂O
Materials:
-
L-Glutamic acid α-tert-butyl ester (1.0 eq)
-
Toluene or Xylene (as solvent)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add L-Glutamic acid α-tert-butyl ester.
-
Add toluene or xylene to create a slurry (approx. 5-10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 110-140°C). The cyclization involves the elimination of water. The reaction can be monitored by observing water collection in the Dean-Stark trap or by TLC.
-
Continue refluxing for 4-12 hours until the starting material is consumed (as monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, a viscous oil or solid, can then be purified by crystallization or column chromatography as described in Q3.
Protocol 2: Quality Control by ¹H NMR
A quick ¹H NMR is the best way to assess the success of the reaction and the purity of the product.
Sample Preparation: Dissolve a small amount of the dried product in CDCl₃.
Expected Chemical Shifts (in CDCl₃):
-
~6.5-7.5 ppm (broad singlet, 1H): NH proton of the lactam.
-
~4.2-4.3 ppm (dd, 1H): α-proton (CH).
-
~2.2-2.5 ppm (m, 4H): Two CH₂ groups of the pyrrolidine ring.
-
1.45 ppm (singlet, 9H): The tert-butyl ester protons.
The disappearance of the broad carboxylic acid proton from the glutamic acid starting material and the appearance of the lactam NH proton are key indicators of a successful reaction. The integration of the tert-butyl singlet (9H) relative to the α-proton (1H) should be correct.
Data Summary Table
The stability of the N-terminal glutamate and its tendency to form pyroglutamate is highly influenced by environmental factors. This is crucial knowledge for both synthesis and for the handling of peptides and proteins containing N-terminal glutamate[1][2].
| Condition | pH | Temperature (°C) | Rate of Pyroglutamate Formation | Implication for Synthesis & Handling |
| 1 | 4.0 | 37 | Favored | Mildly acidic conditions can drive cyclization. Useful for synthesis but may be detrimental for storage of biologics[2]. |
| 2 | 6.0 - 7.0 | 4 - 25 | Minimized | Ideal pH range for purification and storage to prevent spontaneous cyclization[1]. |
| 3 | 8.0 | 37 | Favored | Mildly basic conditions can also promote cyclization[2]. |
| 4 | > 10.0 | > 25 | High risk of side reactions | Strongly basic conditions can lead to hydrolysis of the ester and other degradation pathways. |
Reaction Mechanism Visualization
The core of the synthesis is the intramolecular nucleophilic attack of the amine on the gamma-carboxylic acid (or an activated form of it), followed by dehydration to form the lactam ring.
Caption: Mechanism of intramolecular cyclization to form the pyroglutamate ring.
References
-
Liu, D. et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 108(10), 3194-3200. [Link]
-
ResearchGate. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. [Link]
-
Perreault, H. et al. (2007). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Journal of Combinatorial Chemistry, 9(3), 524-531. [Link]
-
Wang, W. et al. (2011). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical Sciences, 100(9), 3543-3553. [Link]
-
Gao, X. et al. (2017). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 89(13), 7241-7247. [Link]
-
ChemBK. (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 5-Oxopyrrolidine-2-carboxylate Alkylation
Welcome to the technical support center for the alkylation of tert-butyl 5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of this compound, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Low or No Product Yield with Significant Starting Material Recovery
Possible Causes and Solutions:
-
Incomplete Deprotonation: The acidity of the α-proton in this compound is crucial for enolate formation. If the base used is not strong enough, deprotonation will be incomplete, leading to low conversion.[1][2]
-
Solution: Employ a sufficiently strong base to ensure complete enolate formation. Lithium diisopropylamide (LDA) is a common and effective choice due to its strength and steric bulk, which can favor the desired kinetic enolate.[3] Sodium hydride (NaH) is another strong base that can be used.[1][4] Ensure the base is fresh and handled under anhydrous conditions to maintain its reactivity. For instance, commercial NaH in mineral oil should be washed with a non-polar solvent like hexane prior to use.[4]
-
-
Inadequate Reaction Temperature or Time: Some alkylating agents are less reactive and may require more forcing conditions to drive the reaction to completion.
-
Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][4] This will help determine the optimal balance between reaction rate and potential side product formation. Extended reaction times may also be necessary for sluggish alkylations.
-
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can quench the strong base and the enolate, effectively halting the reaction.[4]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Alkylating Agent: The alkylating agent may have degraded over time.
-
Solution: Use a freshly opened bottle of the alkylating agent or purify it before use.[1]
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to a dialkylated side product. This is more likely if an excess of base and/or alkylating agent is used.
-
Solution: To favor mono-alkylation, use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure complete initial deprotonation, followed by the addition of a stoichiometric amount or slight excess of the alkylating agent. Adding the alkylating agent slowly at a low temperature can also help control the reaction.
-
-
O-Alkylation vs. C-Alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of an undesired imino ether side product.[4]
-
Solution: The choice of solvent and counter-ion can influence the C/O alkylation ratio. Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favor C-alkylation.[4] The nature of the electrophile also plays a role; "softer" electrophiles like alkyl iodides and bromides tend to favor C-alkylation, while "harder" electrophiles may increase the proportion of O-alkylation.[4][5]
-
-
Side Reactions of the Alkylating Agent: Some alkylating agents can undergo elimination reactions in the presence of a strong base, especially if they are sterically hindered.
-
Solution: Choose a primary or methyl alkyl halide when possible, as they are less prone to elimination.[6] If a secondary halide must be used, carefully control the reaction temperature and consider using a less hindered base if possible.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Product Co-eluting with Starting Material: If the polarity of the product is very similar to the starting material, separation by column chromatography can be challenging.
-
Solution: Optimize the solvent system for chromatography. A systematic screen of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) may be necessary. If the product contains a basic nitrogen, adding a small amount of triethylamine to the eluent can improve peak shape.
-
-
Removal of tert-Butyl Protecting Group: The tert-butyl ester is sensitive to strong acidic conditions.[7]
-
Solution: During workup, avoid strong aqueous acids. A mild workup with a saturated aqueous solution of ammonium chloride is often sufficient. If the tert-butyl group is unintentionally cleaved, it will significantly change the polarity of the product. The deprotected product can be isolated or re-protected if necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and optimization of the alkylation of this compound.
Q1: Which base is best for this reaction: LDA or NaH?
Both Lithium Diisopropylamide (LDA) and Sodium Hydride (NaH) are strong bases capable of deprotonating the starting material.[3] The choice often depends on the desired outcome and the specific substrate.
-
LDA: As a bulky, non-nucleophilic base, LDA is excellent for rapid and quantitative enolate formation at low temperatures (typically -78 °C).[3][6] This can help to avoid side reactions like Claisen-type condensations. Its bulkiness can also influence the regioselectivity of deprotonation in unsymmetrical systems, favoring the kinetic enolate.[3][8]
-
NaH: NaH is a less sterically hindered base and is often used at temperatures ranging from 0 °C to room temperature.[4] It is a strong, non-nucleophilic base that can also provide high yields.[4] In some cases, NaH may favor the formation of the more thermodynamically stable enolate.[8][9]
Recommendation: For initial attempts, LDA at -78 °C is often a reliable choice for clean and efficient enolate formation.
Q2: What is the optimal solvent for this alkylation?
Anhydrous polar aprotic solvents are generally the best choice.
-
Tetrahydrofuran (THF): This is the most commonly used solvent for this type of reaction, especially when using LDA as the base.[4] It has good solvating properties for the starting material and the enolate intermediate.
-
N,N-Dimethylformamide (DMF): DMF is another suitable polar aprotic solvent that can be used, particularly with NaH.[4]
Key Consideration: The solvent must be strictly anhydrous to prevent quenching of the base and the enolate.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction.
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. A suitable eluent system (e.g., 50% ethyl acetate in hexane) should provide good separation between the starting material and the less polar alkylated product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate agent (e.g., potassium permanganate or vanillin).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates that the reaction is proceeding.
Q4: What are the key safety precautions for this reaction?
-
Strong Bases: Both LDA and NaH are highly reactive and corrosive. Handle them with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. NaH is also flammable and reacts violently with water.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial not only for the success of the reaction but also for safety, especially when working with reactive reagents like NaH.
-
Alkylating Agents: Many alkylating agents are toxic and should be handled with caution in a fume hood.
Experimental Workflow & Protocols
General Protocol for Alkylation using LDA
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Caption: Step-by-step workflow for the LDA-mediated alkylation.
Detailed Steps:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared or commercial LDA (1.05-1.1 eq.) in THF dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.0-1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
The following table provides a hypothetical summary of how reaction conditions can be optimized.
| Entry | Base (eq.) | Alkylating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | Benzyl Bromide (1.1) | DMF | 0 to RT | 12 | 65 |
| 2 | LDA (1.1) | Benzyl Bromide (1.1) | THF | -78 to RT | 12 | 85 |
| 3 | LDA (1.1) | Methyl Iodide (1.1) | THF | -78 to RT | 4 | 92 |
| 4 | K₂CO₃ (2.0) | Benzyl Bromide (1.1) | Acetone | Reflux | 24 | <10 |
Logical Relationship Diagram
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of tert-Butyl (2S)-5-Oxopyrrolidine-2-carboxylate
Welcome to the technical support center for the synthesis and purification of tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable chiral building block. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Introduction: The Synthetic Landscape and Its Challenges
Tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. Its synthesis, most commonly achieved through the acid-catalyzed esterification of L-pyroglutamic acid, may seem straightforward. However, the path to obtaining a highly pure product is often fraught with challenges related to side reactions and the formation of closely related impurities.
This guide will focus on the prevalent method of synthesis involving the reaction of L-pyroglutamic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid. Understanding the potential pitfalls of this reaction is the first step toward effective troubleshooting.
Visualizing the Path to Purity: A General Workflow
The journey from a crude reaction mixture to a pure product can be visualized as a series of logical steps. The following workflow outlines the general procedure for the synthesis and purification of tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate.
Technical Support Center: Large-Scale Synthesis of tert-Butyl 5-Oxopyrrolidine-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5-oxopyrrolidine-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its large-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, often prepared from L-pyroglutamic acid, can stem from several factors. The primary synthetic route involves the esterification of L-pyroglutamic acid with a tert-butyl source. Incomplete reaction, side reactions, and product degradation are common culprits.
Potential Causes & Solutions:
-
Inefficient Tert-Butylation: The direct esterification using tert-butyl alcohol is an equilibrium-limited reaction. To drive the reaction forward, a large excess of the alcohol or the removal of water is necessary. On a large scale, this can be impractical.
-
Recommended Method: A more reliable method is the reaction of L-pyroglutamic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[1] This method often provides higher and more consistent yields.
-
Alternative Reagents: The use of di-tert-butyl dicarbonate (Boc)₂O with a catalyst like 4-(dimethylamino)pyridine (DMAP) can also be effective, though it may be less cost-effective for large-scale operations.[2][3]
-
-
Inadequate Catalyst Activity: The choice and handling of the acid catalyst are crucial.
-
Catalyst Selection: Perchloric acid is highly effective.[1] Sulfuric acid can also be used, but may require more stringent anhydrous conditions to prevent side reactions.[1]
-
Moisture Sensitivity: Strong acid catalysts are often hygroscopic. Ensure all reagents and solvents are thoroughly dried to prevent catalyst deactivation and undesired hydrolysis reactions.
-
-
Side Reactions: Dimerization or polymerization of pyroglutamic acid can occur, especially at elevated temperatures.[4]
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side product formation.
-
Reaction Time: Prolonged reaction times, even at the correct temperature, can lead to the formation of impurities. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) and quench the reaction upon completion.
-
-
Work-up and Purification Losses: The product can be lost during aqueous work-up due to its partial water solubility.
-
Extraction Efficiency: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery.
-
pH Adjustment: Carefully neutralize the reaction mixture. An incorrect pH can lead to hydrolysis of the ester or keep the product in the aqueous phase as a salt.
-
Experimental Protocol: Improved Synthesis using Tert-Butyl Acetate
-
To a solution of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of perchloric acid.[1]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Question 2: I am observing significant impurity peaks in my HPLC analysis. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge in scaling up chemical reactions. In this synthesis, impurities can arise from starting materials, side reactions, or degradation.
Common Impurities and Their Mitigation:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted L-Pyroglutamic Acid | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst loading). Ensure efficient mixing on a large scale. |
| Di-tert-butyl pyroglutamate | Reaction of the lactam nitrogen with the tert-butyl source. | Use a protecting group for the lactam nitrogen if this is a persistent issue, though this adds steps to the synthesis.[1] |
| Polymeric byproducts | High reaction temperatures or prolonged reaction times.[4] | Maintain strict temperature control and monitor the reaction to avoid extended heating. |
| Hydrolysis product (L-Pyroglutamic acid) | Presence of water during reaction or acidic/basic work-up. | Use anhydrous solvents and reagents. Perform work-up at low temperatures and with careful pH control. |
Workflow for Impurity Identification and Minimization
Sources
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 3. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of tert-Butyl 5-Oxopyrrolidine-2-Carboxylate
Welcome to our dedicated technical support guide for tert-butyl 5-oxopyrrolidine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common challenges encountered during its use in synthesis. Our goal is to equip you with the scientific rationale behind the experimental protocols, ensuring both success and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a white crystalline solid that is generally stable at ambient temperature when stored in a dry, well-ventilated place.[1][2] Its chemical stability under various conditions makes it a valuable intermediate in pharmaceutical and agrochemical research.[3] However, its stability is highly dependent on the pH of the environment due to two primary reactive sites: the acid-labile tert-butyl ester and the lactam ring of the pyroglutamate core, which is susceptible to both acidic and basic hydrolysis.
Q2: My primary concern is the cleavage of the tert-butyl ester. What are the standard conditions, and why is my reaction incomplete?
Incomplete cleavage of the tert-butyl ester is a common issue that typically arises from suboptimal reaction conditions. The deprotection is an acid-catalyzed process, and its efficiency is dependent on acid strength, concentration, reaction time, and temperature.[4]
Common Causes of Incomplete Cleavage:
-
Insufficient Acid Strength/Concentration: The reaction requires a strong acid to protonate the ester's carbonyl oxygen, facilitating the departure of the stable tert-butyl cation.[4][5][6] If the acid is too weak or dilute, the reaction kinetics will be slow, leading to incomplete conversion.
-
Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[4] It is crucial to monitor the reaction's progress until the starting material is fully consumed.
-
Presence of Excess Water: While a small amount of water can act as a scavenger for the liberated tert-butyl cation, an excess can dilute the acid, reducing its effectiveness.[4] Using anhydrous solvents is recommended.
Troubleshooting Workflow for Incomplete Ester Cleavage:
Below is a systematic approach to diagnose and resolve incomplete deprotection of the tert-butyl ester.
Caption: Troubleshooting workflow for incomplete tert-butyl ester cleavage.
Q3: I am observing unexpected side products during the acidic cleavage of the tert-butyl ester. What are they, and how can I prevent them?
Side products primarily arise from the highly reactive tert-butyl cation that is generated during the cleavage.[4][7] This electrophile can alkylate nucleophilic residues in your molecule, particularly if it contains sensitive functional groups.
Common Side Reactions and Prevention:
| Side Reaction | Susceptible Residues | Prevention Strategy & Mechanism |
| t-Butylation | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr) | Add scavengers to the cleavage cocktail. These nucleophilic agents "trap" the tert-butyl cations before they can react with your product.[7] |
Recommended Scavengers for Tert-Butyl Cation Trapping:
| Scavenger | Recommended Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | Highly effective at reducing the tert-butyl cation.[8] |
| Water | 2.5% - 5% (v/v) | A common and effective scavenger.[8][9] |
| Thioanisole | 5% (v/v) | Often used, particularly for protecting methionine from oxidation.[10] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Useful for preventing oxidation of cysteine residues.[11] |
The mechanism involves the initial protonation of the ester, followed by the loss of the tert-butyl group as a stable cation. This cation is then quenched by a scavenger like TIS or water.
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage and scavenger action.
Q4: Under what basic conditions is the pyroglutamate lactam ring susceptible to opening?
The five-membered lactam ring of the pyroglutamate is an amide and can undergo nucleophilic acyl substitution, leading to ring-opening. This reaction is typically promoted by basic conditions. While stable under mildly basic conditions, strong bases like sodium hydroxide or lithium hydroxide can facilitate the hydrolysis of the lactam.[12]
The reaction proceeds via a nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation yields the corresponding glutamate derivative.
Caption: Mechanism of base-catalyzed pyroglutamate ring opening.
Q5: Is it possible to selectively cleave an N-Boc group in the presence of the this compound moiety?
Yes, selective deprotection is achievable. While both the tert-butoxycarbonyl (Boc) protecting group and the tert-butyl ester are acid-labile, the Boc group is generally more sensitive to acid.[4] This difference in reactivity allows for the selective removal of the Boc group using milder acidic conditions, such as 1 M HCl in ethyl acetate or lower concentrations of TFA (e.g., 10-20% in DCM), while leaving the tert-butyl ester intact.[13] Careful monitoring of the reaction is essential to prevent cleavage of the ester.
Experimental Protocols
Protocol 1: Standard Cleavage of tert-Butyl Ester with TFA
This protocol is suitable for the deprotection of the tert-butyl ester from a stable substrate.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Reaction flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: Dissolve the tert-butyl ester-containing compound in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry reaction flask under an inert atmosphere (N₂ or Ar).
-
Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail. A standard effective mixture is TFA/Water/TIS (95:2.5:2.5 v/v/v) .[14]
-
Reaction: Cool the solution of your compound to 0°C using an ice bath. Slowly add the cleavage cocktail to the reaction mixture (typically 10 volumes relative to the substrate solution).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.[4][11]
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. b. Precipitate the crude product by adding the concentrated residue dropwise to a stirred flask of cold MTBE or diethyl ether (at least 10-fold volume excess). c. Collect the precipitated solid by filtration or centrifugation. d. Wash the solid with cold ether to remove scavengers and byproducts. e. Dry the product under vacuum.
Protocol 2: Basic Hydrolysis of the Pyroglutamate Lactam Ring
This protocol describes the ring-opening of the pyroglutamate lactam under basic conditions.
Materials:
-
This compound
-
4 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) for neutralization
-
Reaction vessel, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the pyroglutamate derivative in water or a suitable co-solvent.
-
Hydrolysis: Add an excess of 4 M NaOH solution to the reaction mixture.[15]
-
Heating and Monitoring: Heat the mixture (e.g., to 112°C for several hours) and monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[15]
-
Neutralization: After cooling the reaction mixture, carefully neutralize it to pH ~7 by the dropwise addition of 1 M HCl.
-
Isolation: The resulting glutamate derivative can then be isolated using appropriate extraction or purification techniques.
References
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 2, 2026, from [Link]
-
Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Clutch Prep. Retrieved January 2, 2026, from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. [Link]
-
Wu, Y., & Sun, Y. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(1), 213–217. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% | Fisher Scientific. (n.d.). Retrieved January 2, 2026, from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate. [Link]
-
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate - ChemBK. (n.d.). Retrieved January 2, 2026, from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Nussbaum, J. M., et al. (2012). Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease. Journal of Biological Chemistry, 287(46), 38275–38284. [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Retrieved January 2, 2026, from [Link]
-
Lactam Hydrolysis. (2017, March 14). YouTube. [Link]
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (2020, May 30). [Link]
-
Hydrolysis of Purified Proteins and Peptides | Waters. (n.d.). Retrieved January 2, 2026, from [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (n.d.). Retrieved January 2, 2026, from [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. (n.d.). CHIMIA. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2020). MDPI. [Link]
-
Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. (n.d.). CORE. [Link]
-
Epoxide Opening in Acidic and Basic Conditions. (2023, November 14). YouTube. [Link]
-
A mild two-step method for the hydrolysis of lactams and secondary amides. (2012). ACS Publications. [Link]
-
Activity and Architecture of Pyroglutamate-Modified Amyloid-β (AβpE3-42) Pores. (n.d.). OUCI. [Link]
-
Pyroglutamate-modified Ab(3-42) affects aggregation kinetics of Ab(1-42) by accelerating primary and secondary pathways. (n.d.). ResearchGate. [Link]
-
Pd-catalyzed Decarboxylation of Glutamic Acid and Pyroglutamic Acid to Bio-based 2-Pyrrolidone | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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- 4. benchchem.com [benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
Technical Support Center: By-product Analysis in the Synthesis of tert-Butyl 5-oxopyrrolidine-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl 5-oxopyrrolidine-2-carboxylate, a key intermediate in pharmaceutical and chemical research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental outcomes, ensuring you can diagnose and resolve issues encountered in the laboratory.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most common issues encountered during the synthesis of this compound, typically prepared by the acid-catalyzed esterification of L-pyroglutamic acid.
Q1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent problem that can stem from several factors, from reaction equilibrium to competing side reactions. The key is to systematically identify the source of product loss.
Possible Causes & Solutions:
-
Incomplete Reaction Equilibrium: The Fischer esterification is a reversible reaction.[2] The formation of water as a by-product can drive the reaction backward, hydrolyzing the newly formed ester.
-
Causality: According to Le Châtelier's principle, the removal of a product will shift the equilibrium towards the product side.[3]
-
Solution: While using an excess of one reactant is a common strategy, it is often impractical with expensive or sterically hindered alcohols like those used to form tert-butyl esters. A more effective approach is to remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
-
-
Sub-optimal Catalyst Activity: The acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial for protonating the carboxylic acid, making it more electrophilic.[2] Inactive or insufficient catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure the catalyst is fresh and anhydrous. Perform a small-scale trial to optimize the catalyst loading; typically 1-5 mol% is sufficient.
-
-
Dominant Elimination Side Reaction: This is the most critical and often overlooked cause of low yields for tert-butyl esters. Tertiary alcohols and the corresponding carbocations are prone to elimination reactions (E1 mechanism) under strong acidic and heated conditions, forming an alkene (isobutylene) instead of the desired ester.[4]
-
Causality: The tertiary tert-butyl carbocation, a key intermediate in the esterification, is also a perfect precursor for E1 elimination. The strong acid required for esterification also readily catalyzes this dehydration/elimination pathway.
-
Solution: Avoid the direct use of tert-butanol with strong acids like sulfuric acid. A superior method is to use tert-butyl acetate as both the solvent and the tert-butyl source with a catalyst like perchloric acid or a strong acidic ion-exchange resin.[5][6] This approach generates the tert-butyl carbocation under milder conditions, favoring esterification over elimination.
-
-
Product Loss During Workup: The product, this compound, has moderate polarity and some water solubility. Aggressive aqueous extractions can lead to significant product loss in the aqueous phase.
-
Solution: When neutralizing the reaction mixture, use a saturated solution of a mild base like sodium bicarbonate. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: My NMR spectrum shows significant amounts of unreacted L-pyroglutamic acid. How do I drive the reaction to completion?
The presence of starting material is a clear indication of an incomplete reaction.
Solutions:
-
Extend Reaction Time: Monitor the reaction every 2-4 hours using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot (which is highly polar and will have a low Rf) is no longer visible.
-
Increase Temperature: Gently increasing the reflux temperature can improve the reaction rate. However, be cautious, as excessive heat can promote the elimination side reaction, especially when using tert-butanol directly.[4]
-
Ensure Anhydrous Conditions: Water is a product of the reaction; its presence at the start will hinder the forward reaction. Use anhydrous solvents and reagents, and dry the glassware thoroughly.
Q3: I've identified a major by-product with a different mass and NMR spectrum. What is it likely to be?
Beyond the elimination product (isobutylene), other by-products can form depending on the specific conditions and reagents used.
| By-product ID | Common Name | Formation Mechanism | Prevention Strategy |
| BP-1 | Isobutylene | E1 elimination of the tert-butyl carbocation intermediate, catalyzed by strong acid and heat.[4] | Use milder conditions. Substitute tert-butanol with tert-butyl acetate and a catalyst like perchloric acid.[5] |
| BP-2 | Di-tert-butyl glutamate | Ring-opening of the pyroglutamate lactam by the alcohol, followed by a second esterification. | This is more likely under very harsh acidic conditions or with prolonged reaction times. Use stoichiometric amounts of the tert-butylating agent and monitor the reaction to avoid over-reaction. |
| BP-3 | Dimer/Oligomers | Self-condensation of pyroglutamic acid, especially if activating agents (like DCC) are used improperly.[7] | This is less common in simple Fischer esterification but can occur. Ensure proper dilution and controlled addition of any activating agents if used. |
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes?
The most common and reliable synthesis starts from commercially available L-pyroglutamic acid. The key differentiation is the choice of the tert-butylating agent.
-
Heating L-Glutamic Acid: If starting from L-glutamic acid, it is first cyclized to pyroglutamic acid by heating, which drives off water.[8]
-
Esterification of L-Pyroglutamic Acid:
-
Recommended Method: Reaction with tert-butyl acetate in the presence of an acid catalyst like perchloric acid. This method minimizes the problematic elimination side reaction.[5][9]
-
Alternative Method: Reaction with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP can also be used, though this is more commonly associated with N-protection.[10]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. brainly.com [brainly.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselectivity in Reactions of tert-Butyl 5-Oxopyrrolidine-2-carboxylate
Welcome to the technical support center for enhancing stereoselectivity in reactions involving tert-butyl 5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile chiral building block. My goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your synthetic routes effectively. We will explore common challenges and their solutions in a practical, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the most common cause?
A1: A lack of diastereoselectivity often points to reaction conditions that are too high in energy or a poorly organized transition state. The single most impactful factor to investigate first is temperature . Many stereoselective reactions, particularly those involving enolate intermediates, achieve higher selectivity at lower temperatures (e.g., -78 °C). This is because the lower thermal energy makes it more difficult for the system to overcome the activation energy barrier for the transition state leading to the undesired diastereomer.
If lowering the temperature is ineffective or impractical, consider the following:
-
Base/Enolate Formation: The choice of base and the counterion can significantly influence the geometry and aggregation state of the resulting enolate, which directly impacts facial selectivity.
-
Solvent: The solvent polarity and its ability to coordinate with the metal counterion of the enolate can alter the transition state geometry.
-
Reaction Time: Prolonged reaction times, especially under basic conditions, can lead to epimerization of the desired product back to a thermodynamic mixture.[1]
Q2: I'm observing epimerization at the C2 stereocenter. How can I prevent this?
A2: The C2 proton is acidic and can be abstracted, especially under strong basic conditions, leading to racemization or epimerization. This is a critical issue as it compromises the inherent chirality of the starting material.
Primary Cause & Solution: The most common cause is the use of a base that is too strong or using an excess of base, which can deprotonate the C2 position after the desired reaction at another site (e.g., C4) has occurred.
Troubleshooting Steps:
-
Stoichiometry of Base: Use the minimum effective amount of base, typically 1.0 to 1.1 equivalents for enolate formation.
-
Choice of Base: Switch to a kinetically selective, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases are less likely to deprotonate the more sterically hindered C2 position.
-
Quenching: Quench the reaction promptly after completion. Do not let the reaction stir with excess base for extended periods. Quenching with a mild proton source can be beneficial.
Q3: Does the N-H group on the pyrrolidinone ring interfere with my reaction? Should I protect it?
A3: Yes, the lactam N-H is acidic (pKa ≈ 17 in DMSO) and can interfere with many reactions, particularly those involving strong bases or organometallics. Protecting the nitrogen is often a crucial step for achieving high selectivity and yield.
Reasons to Protect:
-
Prevents Unwanted Deprotonation: It prevents the consumption of an extra equivalent of base.
-
Enhances Stereocontrol: An N-protecting group can exert significant steric influence, directing the approach of incoming electrophiles or nucleophiles. For instance, a bulky N-Boc group can effectively block one face of the molecule.
-
Improves Solubility: N-protection often improves the solubility of the substrate in common organic solvents.
Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are effective and can be removed under specific conditions without racemization.[2]
Troubleshooting Guide 1: Diastereoselective Alkylation at C4
Alkylation at the C4 position is a common strategy for introducing functionality. However, controlling the cis/trans stereochemistry relative to the C2 ester is a frequent challenge.
Q4: My C4 alkylation reaction gives poor cis/trans selectivity. How can I favor the trans product?
A4: The formation of the trans product is often the thermodynamically favored outcome. However, achieving it kinetically requires careful control over the reaction conditions. The general consensus has been that alkylation at C-4 gives a mixture where the major isomer has the alkyl group trans to the ester at C-2.[3]
Key Factors Influencing trans Selectivity:
-
Enolate Formation: Use a strong, hindered base like LDA or LHMDS in a polar aprotic solvent like THF at -78 °C. This generates the kinetic enolate. The lithium counterion chelates to the C5 carbonyl and the C2 ester carbonyl, creating a rigid structure that typically exposes one face for alkylation.
-
Electrophile Type: SN1-type electrophiles (e.g., tertiary or benzylic halides that can form stable carbocations) tend to favor the trans product.[3] The planar carbocation can approach from the less hindered face, away from the bulky tert-butyl ester.
-
Additives: Lewis acidic additives can sometimes enhance selectivity by coordinating with the carbonyls and creating a more rigid transition state.
Q5: Under what conditions can I favor the formation of the cis product?
A5: Formation of the thermodynamically less stable cis product requires conditions that exploit a different mechanistic pathway. Interestingly, SN2-type electrophiles can give the cis product as the predominant isomer.[3]
Strategy for cis Selectivity:
-
Electrophile: Use reactive SN2 electrophiles like methyl iodide, ethyl iodide, or primary allylic bromides.
-
Quenching Agent: A critical and often overlooked factor is the quenching step. Using a bulky proton source, such as 2,6-di-tert-butylphenol, to quench the reaction can trap the kinetic cis product before it has a chance to epimerize.[3] This prevents equilibration to the more stable trans isomer.
Caption: Troubleshooting workflow for cis/trans selectivity.
Troubleshooting Guide 2: Stereoselective Aldol and Michael Reactions
Controlling stereochemistry during carbon-carbon bond formation via aldol or conjugate addition reactions is paramount. This often requires external chiral control.
Q6: I am performing a Michael addition to an α,β-unsaturated system and getting low enantioselectivity. What are my options?
A6: When the inherent chirality of the pyroglutamate is insufficient to control the stereochemistry of a new center far from C2, external chiral reagents are necessary.
Strategies for High Enantioselectivity:
-
Chiral Catalysis: Employing a chiral catalyst is a highly effective modern approach.
-
Organocatalysis: Chiral prolinamide catalysts have been shown to be effective in promoting conjugate additions with high stereoselectivity.[4]
-
Metal Catalysis: Chiral silver-phosphine complexes (e.g., AgOAc/BINAP) can catalyze the conjugate addition of glycine imine esters to generate pyroglutamic acid esters with high enantio- and diastereoselectivity.[5]
-
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the pyroglutamate itself can provide excellent stereocontrol. Evans' oxazolidinone auxiliaries are a classic example used to direct the approach of reagents.[6][7] The auxiliary is then cleaved to reveal the final product.
| Entry | Catalyst System | Ligand | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) | Reference |
| 1 | Carbonyl Catalysis (Pyridoxal) | Chiral Pyridoxal 5d | Low (Epimerization) | 81-97% ee | [8] |
| 2 | Silver Catalysis | AgOAc / Chiral BINAP | High (Catalyst Controlled) | High | [5] |
| 3 | Organocatalysis | Chiral Prolinamide | Up to 25:1 syn/anti | >90% ee | [4] |
This table illustrates that while some methods provide excellent enantioselectivity, they may struggle with diastereoselectivity due to epimerization under basic conditions.[1] Catalyst-controlled systems often provide a solution to access all possible stereoisomers.[5]
Q7: My aldol reaction is not selective. How can I improve the diastereoselectivity?
A7: For aldol reactions, the geometry of the enolate (Z vs. E) is critical for determining the syn vs. anti outcome, as predicted by the Zimmerman-Traxler model.
Improving Aldol Diastereoselectivity:
-
Enolate Formation:
-
For Z-enolates (often leading to syn-aldol products): Use lithium-based hindered bases like LDA in THF.
-
For E-enolates (often leading to anti-aldol products): Use boron enolates, for example, by treating the substrate with dialkylboron triflates (e.g., Bu₂BOTf) and a tertiary amine base (e.g., DIPEA).
-
-
Lewis Acid: The choice of Lewis acid can dramatically influence the transition state. Titanium tetrachloride (TiCl₄) and tin(II) triflate (Sn(OTf)₂) are known to promote highly diastereoselective aldol reactions.
-
Substrate Control: Attaching a chiral auxiliary, such as an Evans oxazolidinone, to the pyroglutamate (after opening the lactam, for example) provides a robust and predictable method for controlling aldol stereochemistry.[6][9]
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected pyroglutamate derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.
-
Enolate Formation: Slowly add di-n-butylboron triflate (1.1 equiv, 1.0 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldehyde Addition: Re-cool the mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify by flash chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
This protocol is a generalized starting point and may require optimization for specific substrates.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. scispace.com [scispace.com]
- 3. Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Environmental Modulation of Chiral Prolinamide Catalysts for Stereodivergent Conjugate Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward the development of a structurally novel class of chiral auxiliaries. Conformational properties of the aldol adducts of oxadiazinones: observation of unusual shielding effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of tert-Butyl 5-Oxopyrrolidine-2-Carboxylate Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of quality control. The integrity of the final active pharmaceutical ingredient (API) is fundamentally dependent on the quality of its constituent building blocks. One such crucial intermediate is tert-butyl 5-oxopyrrolidine-2-carboxylate, a chiral molecule whose stereochemical and chemical purity can significantly impact the efficacy and safety profile of the resulting drug substance.
This guide provides an in-depth, objective comparison of the primary analytical methods for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, presenting a framework for selecting the most appropriate analytical strategy based on specific laboratory capabilities and the desired depth of analysis. All discussions are grounded in established scientific principles and regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).[1]
The Critical Role of Purity Validation
This compound is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. Its purity is paramount, as even trace impurities can have cascading effects on downstream synthetic steps and the final API. These impurities can be broadly categorized as:
-
Organic Impurities: Starting materials, by-products of the synthesis, intermediates, and degradation products.
-
Inorganic Impurities: Reagents, ligands, catalysts, and other inorganic salts.
-
Residual Solvents: Organic solvents used during the synthesis and purification process.
Effective analytical oversight is essential to identify and quantify these impurities, ensuring that the intermediate meets the stringent quality standards required for pharmaceutical use.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method for purity determination is a nuanced decision, balancing factors such as selectivity, sensitivity, speed, and the specific information required. Here, we compare the most powerful and commonly employed techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: High-Level Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[2] |
| Primary Application | Assay, impurity profiling (non-volatile), chiral purity. | Analysis of volatile and semi-volatile impurities, residual solvents. | Absolute purity determination without a specific reference standard, structural elucidation. |
| Strengths | Versatile, robust, widely applicable to a broad range of compounds, excellent for chiral separations. | High separation efficiency and sensitivity for volatile compounds, definitive identification with MS. | Primary analytical method, highly accurate and precise, provides structural information. |
| Limitations | Requires a reference standard for quantification, may require derivatization for some compounds. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is arguably the most versatile and widely used technique for the purity assessment of pharmaceutical intermediates.[3] Its strength lies in its ability to separate a wide array of compounds with high resolution and sensitivity.
Causality in HPLC Method Design
The choice of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main compound from its potential impurities. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the molecule's moderate polarity.
-
Stationary Phase: A C18 column is a common starting point, offering a good balance of hydrophobicity for retaining the analyte and allowing for separation from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The gradient allows for the effective elution of a range of impurities with varying polarities.
-
Detector: A UV detector is suitable for this compound as the amide chromophore will absorb UV light. A photodiode array (PDA) detector is even more advantageous as it can provide spectral information, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC for Purity and Related Substances
Objective: To determine the purity of this compound and quantify its related substances.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability: Inject the standard solution in replicate (n=6). The relative standard deviation (RSD) for the peak area should be less than 2.0%. The theoretical plates for the main peak should be greater than 2000, and the tailing factor should be less than 2.0.
-
Analysis: Inject the sample solution and identify and quantify any impurities based on their retention times relative to the main peak.
Chiral HPLC: A Critical Consideration
As this compound is a chiral molecule, enantiomeric purity is a critical quality attribute. A dedicated chiral HPLC method is necessary to separate the desired (S)-enantiomer from its (R)-enantiomer.
-
Stationary Phase: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives.[4][5]
-
Mobile Phase: Normal-phase chromatography with a mobile phase consisting of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) is commonly used with polysaccharide-based CSPs.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
While HPLC is ideal for non-volatile compounds, GC-MS excels at the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products of the synthesis.[6][7] The coupling with a mass spectrometer provides definitive identification of the separated components.
Causality in GC-MS Method Design
For GC-MS analysis, the sample must be thermally stable and volatile. This compound itself has a relatively high boiling point and may require derivatization for optimal GC analysis. However, GC-MS is the gold standard for identifying and quantifying residual solvents.
-
Injection Technique: Headspace GC is the preferred method for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components.
-
Column: A column with a polar stationary phase is typically used for the separation of common organic solvents.
-
Detector: A mass spectrometer provides high sensitivity and specificity, allowing for the identification of unknown volatile impurities by comparing their mass spectra to a library.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents in this compound.
-
Instrumentation: Headspace GC-MS system.
-
GC Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 min.
-
Transfer Line Temperature: 100 °C.
-
Vial Pressurization: 10 psi.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
-
Analysis: The system automatically samples the headspace of the vial and injects the volatile components into the GC-MS. Identification is performed by comparing the retention times and mass spectra to those of known solvent standards.
Workflow for GC-MS Analysis
Caption: Workflow for Headspace GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method for Absolute Purity
qNMR has emerged as a powerful technique for the absolute purity determination of pharmaceutical compounds.[2][8] Unlike chromatographic methods that provide a relative purity based on the response of a detector, qNMR offers a direct measurement of the analyte's purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.
Causality in qNMR Experiment Design
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a specific resonance of the analyte to that of a known amount of a certified internal standard, the absolute purity of the analyte can be calculated.
-
Internal Standard: The choice of internal standard is critical. It should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals, be stable, non-volatile, and have a known purity. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled, including a long relaxation delay to allow for full magnetization recovery between scans.
Experimental Protocol: 1H qNMR for Absolute Purity
Objective: To determine the absolute purity of this compound by 1H qNMR.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the tert-butyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Analysis
Caption: Workflow for qNMR purity analysis.
Conclusion: An Integrated Approach to Purity Validation
No single analytical method can provide a complete picture of the purity of this compound. A comprehensive and robust validation strategy employs these techniques in a complementary fashion.
-
HPLC serves as the primary tool for determining the purity assay and profiling non-volatile related substances, including critical chiral purity.
-
GC-MS is indispensable for the analysis of volatile impurities and residual solvents, which are common in pharmaceutical manufacturing.
-
qNMR provides an orthogonal, primary method for determining the absolute purity, offering a high degree of confidence and serving as an excellent cross-validation technique for the HPLC assay.
By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can design a self-validating system for the purity assessment of this compound. This integrated approach ensures the highest quality of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
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Tsikas, D., & Bollenbach, A. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. ResearchGate. [Link]
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A Comparative Guide to Tert-butyl 5-oxopyrrolidine-2-carboxylate and Other Chiral Building Blocks in Modern Synthesis
Introduction: The Imperative of Chirality in Drug Discovery
In the landscape of modern drug discovery and development, chirality is a paramount consideration. Biological systems, being inherently chiral, often interact stereoselectively with drug molecules, meaning that one enantiomer of a chiral drug can exhibit desired therapeutic activity while the other may be inactive or even toxic.[1][2] This reality has driven a significant demand for enantiomerically pure compounds, making chiral building blocks—optically active molecules used as starting materials for complex syntheses—indispensable tools for the medicinal chemist.[3][4][5]
Among the vast arsenal of available chiral synthons, (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate stands out as a particularly versatile and widely used scaffold. Derived from L-pyroglutamic acid, which is in turn readily obtained from L-glutamic acid, this compound offers a rigid, five-membered lactam structure with a defined stereocenter.[6][7] The presence of the tert-butyl ester provides a crucial protecting group that dictates its reactivity and solubility, making it a cornerstone in the synthesis of constrained peptides, natural products, and novel pharmaceutical agents.
This guide provides an in-depth comparison of tert-butyl 5-oxopyrrolidine-2-carboxylate with other key classes of chiral building blocks, including proline derivatives and alternative pyroglutamate esters. We will dissect their structural and functional differences, present supporting experimental data and protocols, and offer expert insights to guide researchers in selecting the optimal building block for their specific synthetic challenges.
Featured Building Block: (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
Structural and Physicochemical Profile
(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate, also known as tert-butyl 5-oxo-L-prolinate, is a white crystalline solid with a melting point range of 102-108 °C.[8] Its structure is characterized by three key features:
-
The Pyroglutamate Core: A five-membered pyrrolidinone ring (a cyclic amide or lactam) that imparts significant conformational rigidity.
-
The (S)-Stereocenter at C2: A defined chiral center derived from natural L-glutamic acid, providing the foundation for asymmetric synthesis.
-
The Tert-butyl Ester: A bulky ester group that protects the carboxylic acid functionality. This group is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), offering orthogonal protection in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [8][9] |
| Molar Mass | 185.22 g/mol | [8][9] |
| Appearance | White solid | [8] |
| Melting Point | 102.0 to 108.0 °C | [8] |
| Storage | Room Temperature, Sealed in Dry Conditions | [8] |
Synthetic Origin and Rationale
The most common synthesis begins with the inexpensive and readily available amino acid, L-glutamic acid. Thermal cyclization yields L-pyroglutamic acid, which is then esterified. The choice of the tert-butyl group is deliberate; its steric bulk not only influences the stereochemical outcome of subsequent reactions but also enhances solubility in common organic solvents. Furthermore, its acid-lability is a cornerstone of modern protecting group strategy, allowing for deprotection without affecting other sensitive functionalities like base-labile esters or carbamates.
Caption: Synthesis of the target building block from L-Glutamic Acid.
Comparative Analysis with Alternative Chiral Building Blocks
The utility of a chiral building block is always context-dependent. The choice between this compound and an alternative is a strategic decision based on the desired final structure, the planned synthetic route, and the required mode of action.
Alternative 1: L-Proline and its Derivatives
L-Proline is perhaps the most well-known pyrrolidine-based chiral molecule. While structurally similar, its chemical personality is vastly different from that of pyroglutamates.
-
Structural and Functional Causality: The key difference is the C5 position. In proline, it is a methylene group (CH₂), and the ring contains a secondary amine. In our featured building block, C5 is a lactam carbonyl (C=O). This single atomic change dramatically alters its function. The secondary amine of proline makes it an exceptional nucleophile and a powerful organocatalyst, capable of forming enamine and iminium ion intermediates to facilitate a wide range of asymmetric transformations like aldol and Mannich reactions.[10][11][12] In contrast, the lactam nitrogen of the pyroglutamate is non-nucleophilic due to the adjacent electron-withdrawing carbonyl group. Therefore, proline is primarily used as a catalyst, while this compound is used as a structural scaffold to be incorporated into the final molecule.
Caption: Decision logic for selecting a chiral building block.
Alternative 2: Other Esters of Pyroglutamic Acid (Methyl, Ethyl, Benzyl)
Here, the core scaffold remains the same, but the choice of ester protecting group is the critical variable. This choice is dictated by the overall protecting group strategy of a multi-step synthesis.
-
Orthogonal Deprotection Strategies: The primary reason to choose one ester over another is orthogonality—the ability to remove one protecting group in the presence of others.
-
Tert-butyl Esters: Cleaved under strong acidic conditions (TFA, HCl). They are stable to base, hydrogenation, and mild acid.
-
Methyl/Ethyl Esters: Typically cleaved by saponification (base-mediated hydrolysis, e.g., LiOH, NaOH). They are stable to acidic conditions used for Boc-group removal.
-
Benzyl Esters: Cleaved by hydrogenolysis (H₂, Pd/C). They are stable to both acidic and basic conditions.
-
This orthogonality is crucial. For instance, if a synthetic intermediate contains a base-labile acetate group, attempting to deprotect a methyl pyroglutamate ester with NaOH would be disastrous. In this scenario, the tert-butyl or benzyl ester would be the superior choice.
| Ester Group | Typical Cleavage Conditions | Stability | Key Advantage |
| Tert-butyl | Strong Acid (TFA, HCl) | Base, Hydrogenolysis | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Methyl/Ethyl | Base (LiOH, NaOH) | Acid, Hydrogenolysis | Orthogonal to acid-labile groups (e.g., Boc, Trityl). |
| Benzyl | Hydrogenolysis (H₂, Pd/C) | Acid, Base | Orthogonal to both acid- and base-labile groups. Mild cleavage. |
Alternative 3: Acyclic Chiral Building Blocks (e.g., N-Boc-L-Serine tert-butyl ester)
The most fundamental comparison is between cyclic, constrained scaffolds and flexible, acyclic ones.
-
Conformational Rigidity vs. Flexibility: The pyrrolidinone ring of our featured building block locks the α-substituent and the backbone into a well-defined three-dimensional space.[13] This pre-organization is highly desirable in drug design for minimizing the entropic penalty of binding to a biological target, often leading to higher affinity and selectivity. Acyclic building blocks, derived from amino acids like serine or alanine, provide much greater conformational freedom. While this flexibility can be advantageous for certain applications, it makes predicting the final conformation of the molecule more challenging. The choice to employ a rigid scaffold like a pyroglutamate is a deliberate strategy to enforce a specific molecular shape.
Experimental Protocols and Applications
To provide a practical context, we describe a standard synthesis of the title compound and a representative synthetic manipulation that highlights its utility as a scaffold.
Protocol 1: Synthesis of (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
This procedure details the esterification of L-pyroglutamic acid using di-tert-butyl dicarbonate ((Boc)₂O), a common and effective method.
Objective: To protect the carboxylic acid of L-pyroglutamic acid as a tert-butyl ester.
Methodology:
-
Reaction Setup: To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add 4-(dimethylamino)pyridine (DMAP, 1.1 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (Et₃N, 1.2 eq) to the solution.[14]
-
Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure title compound.
Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O. The Et₃N serves as a base to deprotonate the carboxylic acid, forming a carboxylate that is more nucleophilic towards the activated Boc-anhydride intermediate.
Protocol 2: Diastereoselective Alkylation for C4-Substitution
This protocol demonstrates how the rigid scaffold can be used to introduce substituents at the C4 position with stereochemical control.
Caption: Experimental workflow for diastereoselective C4 alkylation.
Objective: To functionalize the C4 position of the pyrrolidinone ring.
Methodology:
-
Prerequisite: The lactam nitrogen must first be protected (e.g., with a Boc group) to prevent N-deprotonation.[14]
-
Enolate Formation: Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS, 1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate, dry, and purify via chromatography.
Causality: The use of a strong, hindered base like LiHMDS ensures rapid and clean deprotonation at the α-carbon (C4) to form the kinetic enolate. The inherent chirality at C2, coupled with the rigid ring structure, directs the incoming electrophile to one face of the molecule, resulting in a high degree of diastereoselectivity.
Conclusion and Strategic Recommendations
(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is a powerful and reliable chiral building block whose value lies in its rigid scaffold, its origin in the natural chiral pool, and its versatile tert-butyl ester protecting group.
Choose (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate when:
-
The synthetic target requires a conformationally constrained five-membered ring.
-
The synthetic strategy involves acid-labile protecting groups elsewhere in the molecule, necessitating a base-stable ester.
-
Enhanced solubility in organic solvents is beneficial.
Consider alternatives when:
-
An organocatalyst is needed: L-proline is the superior choice.
-
The synthetic strategy requires base-labile or hydrogenation-labile ester groups: Methyl, ethyl, or benzyl pyroglutamates offer essential orthogonal protection.
-
Conformational flexibility is desired in the final product: Acyclic building blocks from other amino acids are more appropriate.
The intelligent selection of chiral building blocks is a critical skill in modern organic synthesis. By understanding the underlying causality behind their structure and reactivity, researchers can design more efficient, elegant, and successful synthetic routes to the complex molecules that drive pharmaceutical innovation.
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The Virtues of Bulk: A Comparative Guide to the Efficacy of tert-Butyl 5-Oxopyrrolidine-2-carboxylate in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the choice of a chiral auxiliary or building block can dictate the success or failure of a synthetic campaign. Among the arsenal of chiral molecules derived from the "chiral pool," L-pyroglutamic acid stands out as an inexpensive and versatile precursor.[1] Its rigid five-membered lactam structure provides a well-defined conformational framework, making it an excellent scaffold for inducing stereoselectivity. This guide provides an in-depth comparison of the efficacy of various esters of 5-oxopyrrolidine-2-carboxylic acid, with a particular focus on the advantages conferred by the sterically demanding tert-butyl ester in asymmetric transformations. We will delve into the mechanistic underpinnings of its superior performance and provide supporting experimental data to guide researchers in their synthetic endeavors.
The Decisive Role of the Ester Group: A Mechanistic Rationale
The ester group at the C-2 position of the pyroglutamate scaffold is not a mere spectator in stereoselective reactions. Its size and electronic nature profoundly influence the trajectory of incoming electrophiles toward the enolate generated at the C-4 position. When the lactam nitrogen is protected, for instance with a tert-butoxycarbonyl (Boc) group, the resulting enolate is planar and prochiral. The stereochemical outcome of reactions such as alkylations, aldol additions, and Michael additions is then determined by which face of this enolate the electrophile attacks.
The prevailing model for stereoselection posits that the ester group, particularly a bulky one like tert-butyl, effectively shields one face of the enolate. Upon formation of the lithium enolate using a strong base like lithium diisopropylamide (LDA), the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the lactam. The bulky tert-butyl group of the ester then creates a sterically hindered environment on the syn-face (relative to the ester). Consequently, an incoming electrophile is directed to the less hindered anti-face, leading to the formation of the trans-product with high diastereoselectivity. In contrast, smaller esters like methyl or ethyl offer a less effective steric shield, allowing for a greater degree of attack on the syn-face, which results in lower diastereoselectivity.
Caption: General workflow for the asymmetric alkylation of N-Boc-pyroglutamate.
Methodology:
-
A solution of (S)-N-Boc-tert-butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) is prepared in a flame-dried, argon-purged flask.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of lithium diisopropylamide (LDA, 1.1 eq), freshly prepared or titrated, is added dropwise via syringe. The formation of the enolate is indicated by a color change.
-
The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
The electrophile (e.g., methyl iodide, 1.2 eq) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours at -78 °C.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure trans-4-alkylated product.
Efficacy in Other Asymmetric Transformations
While comprehensive comparative data across different esters is less prevalent for other reaction types, the underlying principle of steric control remains the same. In asymmetric Michael additions , the pyroglutamate enolate adds to an α,β-unsaturated acceptor. The stereochemical outcome is again dictated by the facial selectivity of the enolate. It is highly probable that the tert-butyl ester would confer higher diastereoselectivity compared to smaller esters by similarly blocking the syn-face of the enolate during the approach of the Michael acceptor. [2] Similarly, in asymmetric aldol reactions , the pyroglutamate enolate reacts with an aldehyde or ketone. The bulky tert-butyl group is expected to favor a transition state that leads to the anti-aldol product, again due to minimization of steric interactions.
Practical Considerations and Ester Cleavage
While the tert-butyl ester offers superior stereocontrol, a critical consideration in any synthetic plan is the eventual removal of the directing group. tert-Butyl esters are known for their stability under many reaction conditions but can be cleaved under acidic conditions.
-
Methyl/Ethyl Esters: These are typically cleaved via saponification with a base (e.g., LiOH, NaOH) followed by acidic workup. This method is robust but can be problematic for base-sensitive substrates.
-
Benzyl Esters: These offer the advantage of being removable under neutral conditions via hydrogenolysis (H₂, Pd/C), which is compatible with a wide range of functional groups.
-
tert-Butyl Esters: Cleavage is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent. [3]These conditions are generally mild and avoid the use of base, which can be advantageous. However, care must be taken with acid-labile functional groups elsewhere in the molecule.
The choice of ester is therefore a trade-off between the desired level of stereocontrol and the compatibility of its cleavage conditions with the overall synthetic route.
Conclusion
For researchers and drug development professionals aiming for the highest possible stereochemical purity in the synthesis of complex chiral molecules, the use of tert-butyl pyroglutamate is a highly recommended strategy. The slight increase in synthetic effort associated with its preparation and cleavage is often a small price to pay for the significant gains in stereocontrol, which can simplify purification and improve overall yields of the desired stereoisomer.
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A Comparative Guide to the Biological Activity of Tert-butyl 5-oxopyrrolidine-2-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold represents a privileged structure in the quest for novel therapeutic agents. Among its many variants, derivatives of tert-butyl 5-oxopyrrolidine-2-carboxylate, a chiral building block derived from pyroglutamic acid, have emerged as a versatile platform for discovering compounds with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the performance of these derivatives in key therapeutic areas, supported by experimental data and detailed protocols. We will delve into their anticancer, antimicrobial, and neuroprotective potential, offering insights into the causal relationships between chemical structure and biological function.
Introduction to the this compound Scaffold
The this compound core, often derived from L- or D-pyroglutamic acid, offers a rigidified amino acid-like structure. The presence of the lactam ring constrains the conformational flexibility, which can lead to higher affinity and selectivity for biological targets. The tert-butyl ester provides a lipophilic handle that can enhance cell permeability and can also serve as a protecting group during synthesis, to be removed in later stages to yield the corresponding carboxylic acid. This unique combination of features makes it an attractive starting point for the synthesis of diverse chemical libraries with potential therapeutic applications.
I. Anticancer Activity: Targeting Proliferation in Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. The A549 human lung adenocarcinoma cell line is a well-established model for in vitro screening of potential anticancer agents. Several studies have demonstrated the potential of 5-oxopyrrolidine derivatives to inhibit the proliferation of these cancer cells.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of various derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
| Derivative | Target Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (hydrazones) | A549 | >100 | Cisplatin | ~10-20 | [1] |
| 5-nitrothiophene substituted 1-(4-aminophenyl)-5-oxopyrrolidine derivative (Compound 21) | A549 | ~50-100 | Cisplatin | ~10-20 | [1] |
| Arecoline metabolite 1 (a pyrrolidine derivative) | A549 | 3.08 ± 0.19 | Doxorubicin | 5.05 ± 0.13 | [2] |
| Arecoline metabolite 5 (a pyrrolidine derivative) | A549 | 3.29 ± 0.20 | Doxorubicin | 5.05 ± 0.13 | [2] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the anticancer activity of these derivatives is highly dependent on the nature of the substituents on the pyrrolidine ring.[1] For instance, simple hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid showed weak activity against A549 cells. However, the introduction of a 5-nitrothiophene moiety, as seen in compound 21, enhanced the cytotoxic effect, although it was still less potent than the standard chemotherapeutic agent, cisplatin.[1] More significant potency was observed in other pyrrolidine derivatives, such as metabolites of arecoline, which exhibited IC50 values comparable to or even better than doxorubicin, a widely used anticancer drug.[2] This highlights the critical role of substituent selection in optimizing the anticancer efficacy of this scaffold. The free amino group on the phenyl ring appears to be important for enhanced activity.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., cisplatin) in the complete growth medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for a specified period, typically 24 to 72 hours, under the same conditions as in step 1.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.[4]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Derivatives of 5-oxopyrrolidine have shown promise as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Target Organism | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) | Reference |
| 5-nitrothiophene substituted 1-(4-aminophenyl)-5-oxopyrrolidine derivative (Compound 21) | Staphylococcus aureus (MRSA) | 1 - 8 | Linezolid | 1 - 2 | [1] |
| 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivative with a pyrazole moiety | Staphylococcus aureus | ~4 times more effective than Ampicillin | Ampicillin | - | [6] |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial activity of 5-oxopyrrolidine derivatives appears to be significantly influenced by the nature of the aromatic and heterocyclic substituents. For instance, a derivative bearing a 5-nitrothiophene moiety (Compound 21) demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low microgram per milliliter range.[1] The presence of a pyrazole moiety attached to a 1-(2,6-diethylphenyl)-5-oxopyrrolidine core also resulted in potent antibacterial activity, reportedly exceeding that of ampicillin.[6] These findings suggest that incorporating specific heterocyclic rings can effectively enhance the antibacterial properties of the 5-oxopyrrolidine scaffold.
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Serial Dilution of Compounds: Two-fold serial dilutions of the test compounds and a control antibiotic (e.g., linezolid or ampicillin) are prepared in the broth medium in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[8]
III. Neuroprotective and Anti-inflammatory Potential
Neurodegenerative diseases and chronic inflammatory conditions represent significant unmet medical needs. The pyroglutamate scaffold, the parent structure of this compound, has been investigated for its potential neuroprotective and anti-inflammatory effects.
Mechanistic Insights and Comparative Landscape
Derivatives of pyroglutamic acid are thought to exert their neuroprotective effects through various mechanisms, including the modulation of glutamate receptor signaling.[5][9] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of many neurodegenerative disorders. By acting as antagonists at NMDA or other glutamate receptors, these compounds can potentially mitigate this damage.[5]
The anti-inflammatory activity of these derivatives is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.
Alternative Therapeutic Strategies:
-
Neuroprotection: Established neuroprotective agents often include NMDA receptor antagonists like memantine, which is used in the treatment of Alzheimer's disease.[5] Other strategies involve the use of antioxidants to combat oxidative stress, a common feature of neurodegeneration.
-
Anti-inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are the cornerstones of anti-inflammatory therapy. More targeted approaches include inhibitors of specific kinases involved in inflammatory signaling, such as JAK inhibitors.
Visualizing the Signaling Pathways
To better understand the potential mechanisms of action, we can visualize the key signaling pathways that these derivatives might modulate.
Hypothetical Neuroprotective Mechanism via Glutamate Receptor Modulation
Caption: Hypothetical neuroprotective action of a pyroglutamate derivative by antagonizing the NMDA receptor and preventing excitotoxicity.
Hypothetical Anti-inflammatory Mechanism via NF-κB Inhibition
Caption: Putative anti-inflammatory mechanism of a 5-oxopyrrolidine derivative through the inhibition of the IKK complex, preventing NF-κB activation.
Experimental Workflow for Synthesis and Characterization
The synthesis of diverse derivatives of this compound is key to exploring their biological potential. A general workflow for the synthesis and characterization of these compounds is outlined below.
Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data indicates their potential in oncology, infectious diseases, and neurology. However, further extensive structure-activity relationship studies are warranted to optimize their potency and selectivity for specific biological targets. Future research should focus on:
-
Elucidating detailed mechanisms of action: Identifying the specific molecular targets and signaling pathways modulated by the most active compounds.
-
Improving pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.
-
In vivo validation: Progressing the most promising derivatives into preclinical animal models to assess their therapeutic potential in a more complex biological system.
By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock its full potential in addressing some of the most challenging diseases of our time.
References
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In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed. (2022, September 21). Retrieved from [Link]
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[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. (2017, December 18). Retrieved from [Link]
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(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate - ChemBK. (2024, April 10). Retrieved from [Link]
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Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor - PubMed. (2017, September 8). Retrieved from [Link]
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Comparative study of different synthetic routes to tert-butyl 5-oxopyrrolidine-2-carboxylate
A Comparative Guide to the Synthesis of tert-Butyl 5-Oxopyrrolidine-2-carboxylate
Introduction
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, a key chiral building block and derivative of pyroglutamic acid, is a high-value intermediate in the pharmaceutical industry. Its presence in the core structure of numerous active pharmaceutical ingredients (APIs), including novel antibiotics and central nervous system agents, underscores the critical need for efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of two prevalent synthetic strategies starting from L-pyroglutamic acid, offering a deep dive into the reaction mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the optimal route for their specific objectives.
Synthetic Strategies: An Overview
The primary challenge in synthesizing this compound lies in the esterification of the sterically hindered carboxylic acid with a tert-butyl group. Direct acid-catalyzed esterification with tert-butanol is generally low-yielding due to the propensity of the intermediate tert-butyl carbocation to undergo elimination to form isobutylene. Therefore, successful strategies rely on activating the carboxylic acid or utilizing specific esterification agents. This guide will compare two robust and widely cited methods:
-
Route A: Perchloric Acid Catalyzed Esterification using tert-Butyl Acetate. A direct, one-step method employing a strong acid catalyst and using tert-butyl acetate as both the reagent and solvent.
-
Route B: N-Boc Protection followed by Esterification. A two-step approach involving the initial protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, which simultaneously activates the molecule for subsequent transformations. While the primary focus is the target molecule without the N-Boc group, this route is fundamental in creating N-protected derivatives and highlights a different activation strategy. For the purpose of this guide, we will focus on the initial esterification step common to both protected and unprotected syntheses that can be derived from this strategy.
Route A: Direct Esterification with Perchloric Acid and tert-Butyl Acetate
This method stands out for its operational simplicity, proceeding in a single step from the readily available L-pyroglutamic acid.
Mechanism and Rationale
The reaction is catalyzed by a strong protic acid, perchloric acid (HClO₄), which protonates the carbonyl oxygen of tert-butyl acetate. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the carboxylic acid of L-pyroglutamic acid. The resulting tetrahedral intermediate then collapses, eliminating acetic acid and forming the desired tert-butyl ester. The use of tert-butyl acetate as the solvent ensures a high concentration of the esterifying agent, driving the equilibrium towards the product.
Experimental Protocol
-
Step 1: Reaction Setup
-
Step 2: Work-up and Purification
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).[1]
-
Combine the organic layers and evaporate the solvent in vacuo.[1]
-
Purify the crude extract by flash chromatography on silica gel using a 2:1 mixture of hexanes and ethyl acetate as the eluent to yield the pure product.[1]
-
-
Reported Yield: 70%.[1]
Workflow Diagram
Caption: Workflow for Route A: Direct Esterification.
Route B: Two-Step Synthesis via N-Boc Activation
This route involves an initial N-protection step using di-tert-butyl dicarbonate (Boc-anhydride), which serves to activate the lactam for subsequent modifications. Although it adds a step if the final goal is the N-unprotected ester, it is an extremely common and high-yielding method for producing N-Boc protected pyroglutamates, which are versatile intermediates themselves. The initial esterification of pyroglutamic acid is often the same as Route A, followed by the N-protection.
Mechanism and Rationale
The synthesis first prepares the tert-butyl ester as in Route A. Subsequently, the lactam nitrogen of the newly formed ester is acylated using Boc-anhydride.[2] This reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst. DMAP attacks the Boc-anhydride to form a highly reactive intermediate, which is then readily attacked by the weakly nucleophilic lactam nitrogen. This two-step process is often efficient and provides a different entry point for derivatization.
Experimental Protocol
-
Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate
-
This step is identical to the protocol described in Route A, yielding the intermediate ester.[2]
-
-
Step 2: N-Boc Protection
-
Dissolve the tert-butyl pyroglutamate intermediate (500 mg, 2.70 mmol) in dichloromethane (15.0 mL).[1]
-
To this solution, add di-tert-butyl dicarbonate (682 μL, 2.97 mmol), triethylamine (413 μL, 2.97 mmol), and 4-dimethylaminopyridine (363 mg, 2.97 mmol).[1]
-
Stir the reaction mixture for 18 hours at room temperature.[1]
-
Quench the reaction by adding water and extract the product with dichloromethane (3 x 20 mL).[1]
-
The combined organic layers are dried and concentrated to yield di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate.
-
-
Reported Yield: 87% for the N-acylation step.[1] The overall yield for the two-step process would be approximately 61% (70% from Step 1 * 87% from Step 2).
Workflow Diagram
Caption: Workflow for Route B: N-Boc Activation Pathway.
Comparative Analysis
| Metric | Route A: Direct Esterification | Route B: N-Boc Activation Pathway |
| Overall Yield | ~70%[1] | ~61% (for N-Boc protected product) |
| Number of Steps | 1 | 2 |
| Starting Materials | L-Pyroglutamic Acid, tert-Butyl Acetate, Perchloric Acid | L-Pyroglutamic Acid, tert-Butyl Acetate, Perchloric Acid, Boc₂O, DMAP, Et₃N |
| Simplicity | High (one-pot synthesis) | Moderate (two steps with intermediate work-up) |
| Atom Economy | Good | Moderate (loss of Boc protecting group components) |
| Scalability | Good, though handling large volumes of ether for extraction can be a drawback. | Excellent, protocols are robust and commonly used in industrial settings. |
| Safety & Handling | Requires careful handling of 70% perchloric acid, which is a strong oxidizer and corrosive. | Requires handling of multiple reagents, but none are as acutely hazardous as concentrated perchloric acid. |
| Final Product | This compound | N-Boc-tert-butyl 5-oxopyrrolidine-2-carboxylate |
Conclusion and Recommendations
The choice between these synthetic routes is contingent upon the specific goals of the research.
Route A is the recommended pathway for the direct and efficient synthesis of the title compound, this compound. Its primary advantages are its single-step nature and high yield, making it an excellent choice for laboratories requiring direct access to this specific intermediate. The main consideration is the safe handling of perchloric acid.
Route B is superior when the desired product is the N-Boc protected derivative , which is a more versatile intermediate for further functionalization, particularly in peptide synthesis or other reactions where the lactam nitrogen might interfere.[3][4] While it involves an additional step, the N-acylation is typically high-yielding and robust.
Ultimately, both methods provide reliable access to valuable pyroglutamate derivatives. By understanding the underlying chemistry and procedural demands of each route, researchers can make an informed decision that best aligns with their synthetic strategy, available resources, and safety infrastructure.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics. M. Goodman, A. Felix, L. Moroder, C. Toniolo, Eds., Georg Thieme Verlag, Stuttgart, 2002. [URL: https://www.thieme-connect.de/products/ebooks/book/10.1055/b-003-121659]
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- Pope, B. M.; Tarbell, D. S. Di-tert-butyl dicarbonate. Org. Synth.1972, 52, 118. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0418]
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- Azev, V. N. et al. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry2018, 44(6), 725-729. [URL: https://link.springer.com/article/10.1134/S106816201806002X]
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- Reddy, M. et al. Alternate processes for the preparation of pyrrolidine derivatives. World Intellectual Property Organization Patent WO2019016745A1, January 24, 2019. [URL: https://patents.google.
- Al-blewi, F. F. et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules2022, 27(15), 5005. [URL: https://www.mdpi.com/1420-3049/27/15/5005]
- ChemicalBook. Di-tert-butyl dicarbonate: Application, synthesis and toxicity. [URL: https://www.chemicalbook.
- Thermo Fisher Scientific. tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95%. [URL: https://www.thermofisher.
- TCI Chemicals. tert-Butyl L-Pyroglutamate. [URL: https://www.tcichemicals.com/US/en/p/B4026]
- Liu, Y. D. et al. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. J. Biol. Chem.2011, 286(13), 11211-11217. [URL: https://www.jbc.org/article/S0021-9258(20)59992-0/fulltext]
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A Senior Application Scientist's Guide to Benchmarking tert-Butyl 5-Oxopyrrolidine-2-carboxylate
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The Chiral Scaffold: A Comparative Guide to the In Vitro and In Vivo Performance of Compounds Derived from tert-Butyl 5-Oxopyrrolidine-2-carboxylate
In the landscape of modern drug discovery, the quest for novel bioactive scaffolds that offer both synthetic versatility and potent pharmacological activity is perpetual. Among these, the pyrrolidine core, and specifically derivatives of tert-butyl 5-oxopyrrolidine-2-carboxylate, has emerged as a privileged chiral synthon. Its inherent stereochemistry and functional handles provide a robust starting point for the synthesis of a diverse array of compounds with significant therapeutic potential. This guide offers an in-depth comparative analysis of the in vitro and in vivo performance of compounds synthesized from this valuable building block, with a focus on their applications in oncology and inflammation. We will delve into the experimental data that underscores their efficacy, compare their performance against established alternatives, and provide detailed methodologies to ensure the reproducibility of these findings.
The Strategic Advantage of the 5-Oxopyrrolidine-2-carboxylate Scaffold
The utility of this compound as a precursor lies in its rigid, chiral framework. This inherent chirality is crucial in drug design, as stereoisomers of a compound can exhibit vastly different biological activities and pharmacokinetic profiles. The lactam and ester functionalities of this molecule offer orthogonal sites for chemical modification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Below is a generalized synthetic workflow illustrating the versatility of this compound in generating a library of substituted pyrrolidine derivatives.
Caption: General synthetic pathways from this compound.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several derivatives of 5-oxopyrrolidine have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, leading to apoptosis and the suppression of tumor growth.
In Vitro Cytotoxicity against A549 Human Lung Adenocarcinoma Cells
A series of novel 5-oxopyrrolidine derivatives bearing azole and hydrazone moieties have been synthesized and evaluated for their anticancer activity against the A549 human lung adenocarcinoma cell line.[1][2][3] The in vitro cytotoxicity of these compounds was compared with established chemotherapeutic agents, including cisplatin and doxorubicin.
| Compound Class | Specific Derivative(s) | A549 Cell Viability (%) at 100 µM | Reference |
| 5-Oxopyrrolidine Hydrazones | Compounds with substituted aromatic rings | Ranged from moderately active to highly active | [3] |
| 5-Oxopyrrolidine Azoles | Compounds incorporating triazole or oxadiazole rings | Showed enhanced cytotoxicity compared to precursors | [1][2] |
| Reference Drugs | Cisplatin | Potent inhibitor of cell viability | [3] |
| Doxorubicin | Potent inhibitor of cell viability | [4] |
Key Findings: The incorporation of specific hydrazone and azole functionalities onto the 5-oxopyrrolidine scaffold significantly enhances anticancer activity.[1][2][3] Notably, certain derivatives exhibited cytotoxicity comparable to or, in some cases, exceeding that of the standard chemotherapeutic agent cisplatin at the tested concentration.[3]
Mechanism of Action: Disruption of Cancer Cell Signaling
The anticancer effects of these pyrrolidine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. Studies have suggested that these compounds can induce cell cycle arrest and apoptosis by modulating pathways such as the NF-κB, AKT, and ERK1/2 signaling cascades.[5][6]
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A Senior Application Scientist's Guide to the Stereochemical Characterization of tert-Butyl 5-Oxopyrrolidine-2-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Stereochemistry in Pyrrolidinone Scaffolds
The 5-oxopyrrolidine-2-carboxylate core, a derivative of pyroglutamic acid, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The stereocenter at the C2 position is a pivotal determinant of a molecule's pharmacological profile, influencing its binding affinity to target proteins, metabolic stability, and overall efficacy. Consequently, the robust and unambiguous characterization of the stereochemistry of derivatives, such as tert-butyl 5-oxopyrrolidine-2-carboxylate, is not merely an analytical exercise but a cornerstone of drug discovery and development.
This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical characterization of this class of compounds. We will delve into the principles, practical considerations, and expected outcomes of each method, supported by experimental data and protocols. Our focus will be on providing a holistic understanding that informs the selection of the most appropriate analytical strategy for your research needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for stereochemical characterization is contingent on the specific requirements of the analysis, such as the need for absolute or relative configuration, quantitative determination of enantiomeric excess (e.e.), sample throughput, and available instrumentation. Here, we compare the three most powerful and widely used methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric excess (e.e.), separation of enantiomers for further analysis. | High precision and accuracy for e.e. determination, high throughput, well-established methods. | Provides relative, not absolute, configuration without a certified reference standard; method development can be time-consuming. |
| NMR Spectroscopy | Diastereomeric differentiation of enantiomers in a chiral environment (e.g., with a chiral solvating agent). | Enantiomeric excess (e.e.), structural information. | Rapid analysis, non-destructive, can provide structural confirmation simultaneously. | Lower precision for e.e. than HPLC, may require chiral auxiliaries, lower sensitivity. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute configuration, unambiguous 3D molecular structure. | The "gold standard" for absolute stereochemistry determination. | Requires a high-quality single crystal, which can be challenging to obtain; not suitable for routine e.e. determination. |
Chiral Chromatography: The Workhorse for Enantiomeric Purity
Chiral chromatography, particularly HPLC and Supercritical Fluid Chromatography (SFC), is the most prevalent technique for the quantitative determination of enantiomeric purity.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[3][4]
SFC often offers advantages over HPLC in terms of speed and reduced solvent consumption, making it a "greener" and more cost-effective option.[2][5]
Experimental Protocol: Chiral SFC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral SFC method for the enantioseparation of this compound.
1. Initial Screening:
-
Columns: Screen a set of complementary polysaccharide-based chiral columns (e.g., CHIRAL ART Cellulose-SJ, CHIRAL ART Amylose-SA).[4]
-
Mobile Phase: Start with a simple mobile phase of CO2 and a modifier (e.g., methanol, ethanol, or isopropanol). A typical starting gradient would be 5% to 50% modifier over 5-10 minutes.
-
Additives: For acidic or basic compounds, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can significantly improve peak shape and resolution.[4]
2. Optimization:
-
Once a "hit" is identified in the screening phase, optimize the separation by adjusting:
-
Modifier: Fine-tune the type and percentage of the alcohol modifier.
-
Flow Rate: Optimize for the best balance of resolution and analysis time. SFC allows for higher flow rates than HPLC.[5]
-
Backpressure and Temperature: These parameters can also influence selectivity and should be investigated.
-
Data Presentation: Expected Performance of Chiral SFC
While a specific chromatogram for the target molecule is not publicly available, based on separations of similar pyrrolidinone derivatives, one can expect the following performance from an optimized chiral SFC method:
| Parameter | Expected Value |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Analysis Time | < 5 minutes |
| Limit of Quantitation (LOQ) | Low ng/mL range |
| Precision (RSD) | < 2% |
NMR Spectroscopy: A Powerful Tool for Structural and Enantiomeric Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For stereochemical analysis, it can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[6][7] These agents form transient diastereomeric complexes with the enantiomers, leading to chemically non-equivalent signals in the NMR spectrum.[8] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.
Quantitative NMR (qNMR) offers the advantage of being a primary analytical method, meaning it does not require a reference standard of the same compound for quantification.[9][10]
Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, in incremental amounts until a clear separation of the signals corresponding to the two enantiomers is observed.
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate these signals.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100.
Data Presentation: Expected ¹H NMR Spectral Changes
Upon addition of a CSA, one would expect to see the splitting of one or more proton signals of the this compound enantiomers. The tert-butyl signal, being a sharp singlet, is often a good candidate for observing this separation.
| Proton | Expected Chemical Shift (ppm, CDCl₃) | Expected Change with CSA |
| tert-Butyl | ~1.5 | Splitting into two singlets |
| H2 (methine) | ~4.2 | Splitting into two doublets of doublets |
| H3, H4 (methylene) | ~2.0 - 2.5 | Complex multiplets may show separation |
X-ray Crystallography: The Definitive Answer for Absolute Stereochemistry
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule.[11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.
While powerful, this technique is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant bottleneck.
Experimental Workflow: Single-Crystal X-ray Crystallography
References
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- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. fagg-afmps.be [fagg-afmps.be]
- 6. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Economic Analysis of Synthetic Pathways for tert-Butyl 5-Oxopyrrolidine-2-Carboxylate: A Comparative Guide
Introduction: The Versatile Chiral Building Block
Tert-butyl 5-oxopyrrolidine-2-carboxylate, also known as tert-butyl L-pyroglutamate, is a crucial chiral intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1][2][3] Derived from L-pyroglutamic acid, a renewable resource often dubbed 'the forgotten amino acid', this compound provides a stereochemically defined scaffold essential for developing novel therapeutics, including cognitive enhancers and anticancer agents.[4][5][6]
The economic viability of producing these advanced therapeutics is intrinsically linked to the efficiency and cost-effectiveness of synthesizing key building blocks like this compound. The choice of synthetic pathway has profound implications not only for the direct cost of goods but also for process safety, environmental impact, and scalability. This guide provides an in-depth comparative analysis of the predominant synthetic pathways, offering researchers and process chemists the critical data and insights needed to make informed decisions for both laboratory-scale and industrial production.
Section 1: Overview of Synthetic Strategies from L-Pyroglutamic Acid
The most common and economically logical starting point for the synthesis is L-pyroglutamic acid, which is readily available and derived from natural sources like L-glutamic acid.[7][8] The primary transformation is the esterification of the carboxylic acid group to form the tert-butyl ester. While seemingly straightforward, the method employed for this esterification dictates the process's overall efficiency, cost, and environmental footprint. We will analyze two primary, field-proven pathways: classical acid-catalyzed esterification and a more modern alkylation approach using tert-butyl bromide.
Section 2: Pathway A - Acid-Catalyzed Direct Esterification
This classical approach is widely documented and relies on the principle of Fischer-Speier esterification, using a strong acid to catalyze the reaction between the carboxylic acid and a tert-butyl source. A common variant employs tert-butyl acetate as both the reagent and solvent, with a catalytic amount of a strong acid.
Causality Behind Experimental Choices
The use of a strong acid catalyst, such as perchloric acid, is necessary to protonate the carbonyl oxygen of L-pyroglutamic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the oxygen atom of the tert-butyl source. Tert-butyl acetate is often chosen as the tert-butyl donor because it is relatively inexpensive and can also serve as the reaction solvent, simplifying the initial setup. However, the use of potent mineral acids introduces significant challenges related to safety and material handling, particularly at scale.
Experimental Protocol: Acid-Catalyzed Esterification
The following protocol is a representative synthesis based on established literature methods.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-pyroglutamic acid (1.0 eq).
-
Reagent Addition: Add an excess of tert-butyl acetate to the flask to act as both the reagent and solvent.
-
Catalysis: Carefully add a catalytic amount of perchloric acid (e.g., 0.05 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound. A typical reported yield for this method is around 70%.[9]
Pathway A: Workflow Diagram
Caption: Workflow for Acid-Catalyzed Esterification.
Section 3: Pathway B - Alkylation with tert-Butyl Bromide
Seeking to improve upon the safety and yield limitations of the classical method, recent developments have focused on alternative pathways. One highly effective method involves the alkylation of L-pyroglutamic acid using tert-butyl bromide, which can achieve quantitative yields under optimized conditions.[4]
Causality Behind Experimental Choices
This pathway avoids the use of strong, corrosive mineral acids. The reaction proceeds via the formation of a carboxylate salt of pyroglutamic acid, which then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromide in an Sₙ1-type reaction. The choice of solvent and base is critical to facilitate the reaction and ensure high conversion. This method represents a significant advancement in green chemistry principles by potentially eliminating harsh acids and chlorinated solvents.[4]
Experimental Protocol: tert-Butyl Bromide Alkylation
The following protocol is adapted from a high-yield synthesis reported in the literature.[4]
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, dissolve L-pyroglutamic acid (1.0 eq) in a suitable solvent such as acetone or propylene carbonate.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution to form the carboxylate salt.
-
Reagent Addition: Add tert-butyl bromide (1.2 eq) to the mixture. A phase-transfer catalyst may be added to improve reaction kinetics.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the mixture and filter off the inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is often of high purity, and in many cases, can be used directly or purified by simple recrystallization rather than chromatography, affording the product in near-quantitative yield.[4]
Pathway B: Workflow Diagram
Caption: Workflow for tert-Butyl Bromide Alkylation.
Section 4: Comparative Economic and Process Analysis
The selection of an optimal synthetic route requires a multi-faceted analysis that extends beyond simple reaction yield. Factors such as raw material cost, process safety, capital expenditure on equipment, and waste disposal costs are paramount.
| Parameter | Pathway A: Acid-Catalyzed Esterification | Pathway B: Alkylation with tert-Butyl Bromide | Economic & Process Implications |
| Primary Reagents | L-Pyroglutamic Acid, tert-Butyl Acetate | L-Pyroglutamic Acid, tert-Butyl Bromide, K₂CO₃ | Cost of tert-butyl bromide is generally higher than tert-butyl acetate, but this may be offset by yield and downstream costs. |
| Catalyst | Perchloric Acid (Strong, Hazardous) | None required (Base mediated) | Eliminates the cost and significant safety risks associated with handling and storing strong, corrosive acids. Lowers equipment requirements (no need for highly acid-resistant reactors). |
| Solvent | tert-Butyl Acetate, Ethyl Acetate | Acetone, Propylene Carbonate | Pathway B avoids chlorinated solvents and uses greener, more easily recoverable solvents, reducing environmental impact and disposal costs. |
| Reaction Time | 12-24 hours | 4-8 hours | Shorter reaction time for Pathway B increases reactor throughput, leading to higher productivity and lower operational costs for large-scale production. |
| Temperature | Reflux | 50-60 °C | Lower reaction temperature for Pathway B reduces energy consumption and improves the process safety profile. |
| Reported Yield | ~70%[9] | ~Quantitative (>95%)[4] | The significantly higher yield of Pathway B drastically improves atom economy, reducing the amount of starting material needed per kg of product and minimizing waste. |
| Purification | Column Chromatography | Filtration / Recrystallization | This is a critical economic differentiator. Chromatography is expensive, solvent-intensive, and difficult to scale. The simple workup of Pathway B represents a massive cost and time saving. |
| Safety & Handling | High risk due to perchloric acid. | Moderate risk; tert-butyl bromide is a lachrymator but less hazardous than strong acids. | Pathway B offers a significantly improved safety profile, reducing the need for specialized handling procedures and safety infrastructure. |
| Scalability | Challenging due to acid handling and chromatography. | Highly favorable due to milder conditions and simpler purification. | Pathway B is far more amenable to industrial-scale production. |
Section 5: Conclusion and Recommendation
While the acid-catalyzed direct esterification (Pathway A) is a functional method for producing this compound at the laboratory scale, its economic and practical limitations become apparent upon scale-up. The use of hazardous acids, moderate yields, long reaction times, and, most critically, the reliance on costly and inefficient column chromatography render it less attractive for industrial applications.
The alkylation route using tert-butyl bromide (Pathway B) presents a demonstrably superior alternative.[4] Despite the potentially higher upfront cost of tert-butyl bromide, the process offers a near-quantitative yield, significantly shorter reaction times, milder and safer conditions, and a vastly simplified purification process. The avoidance of chromatography is a transformative advantage, drastically reducing solvent waste, labor, and time, which translates to a significantly lower overall cost of production at scale.
Recommendation: For researchers and drug development professionals, Pathway B is the recommended synthetic strategy for producing this compound. Its high efficiency, enhanced safety profile, and excellent scalability align with the principles of green chemistry and provide a clear economic advantage for both pilot-scale and commercial manufacturing.
References
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- 2. medchemexpress.com [medchemexpress.com]
- 3. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. dataintelo.com [dataintelo.com]
- 6. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 7. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 8. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 5-oxopyrrolidine-2-carboxylate
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and compliant management of the chemical reagents we use. Tert-butyl 5-oxopyrrolidine-2-carboxylate is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.[1][2] However, its disposal requires a systematic approach to protect laboratory personnel and the environment. This guide provides a detailed, field-proven protocol for its proper disposal, grounded in regulatory standards and chemical safety principles.
Hazard Characterization and Safety Profile
Before handling any chemical for disposal, a thorough understanding of its properties and hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal method. This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) under the 2012 Hazard Communication Standard.[3]
The primary hazards are skin and respiratory tract irritation.[3] While it is stable under normal conditions, it is incompatible with strong acids and bases, which could trigger a reaction.[3] Therefore, the first principle of its disposal is careful segregation from incompatible materials.
Table 1: Physicochemical and Hazard Properties
| Property | Value | Source(s) |
| CAS Number | 35418-16-7 | [2][4][5] |
| Molecular Formula | C9H15NO3 | [1][4][6] |
| Molecular Weight | 185.22 g/mol | [1][2][6] |
| Appearance | White to off-white or pale cream crystalline powder | [6][7] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | Causes skin irritation. May cause respiratory irritation. Causes serious eye irritation. | [2][3] |
| Incompatibilities | Strong acids, Strong bases | [3] |
Personal Protective Equipment (PPE) and Safe Handling
Proper disposal is an active handling procedure. Adherence to correct PPE protocols is non-negotiable to prevent accidental exposure.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved (US) safety goggles.[3][8] This is critical to prevent the fine powder from causing eye irritation.
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[8] A lab coat or other protective clothing is mandatory to prevent skin contact.[3][8]
-
Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of the powder.[3][8] If a fume hood is not available or if irritation occurs, a NIOSH/MSHA-approved respirator should be used.[3]
Waste Determination and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[9][10]
This compound is not explicitly listed as an F, K, P, or U-listed hazardous waste by the EPA.[11][12][13] However, this does not exempt it from regulation. The generator of the waste (the laboratory) is legally required to perform a "hazardous waste determination."[10] Given its classification as a skin and respiratory irritant, it must be managed as a regulated chemical waste. The guiding principle is to treat all chemical waste as hazardous unless it has been definitively proven otherwise.[9]
Discharge into sewer systems or drains is strictly prohibited to prevent environmental release.[8][14]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for the safe, compliant disposal of this compound from the point of generation to its final disposition.
Step 1: Waste Segregation
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety.
-
Procedure:
-
Designate a specific waste container for this compound and other compatible solid organic wastes.
-
Crucially, do not mix this waste with strong acids or strong bases. [3] Check the compatibility of any other chemicals being added to the same container.
-
Step 2: Containerization
-
Rationale: The waste container is the primary barrier protecting personnel and the environment from the waste. Its integrity is critical.
-
Procedure:
-
Select a container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) that is in good condition with no leaks or cracks.
-
The container must have a secure, tight-fitting lid.[9] Food-grade containers are never acceptable for chemical waste.[9]
-
For solid waste, a wide-mouth container is preferable for ease of use and to minimize the generation of dust.
-
Step 3: Labeling
-
Rationale: Accurate labeling ensures proper handling, storage, and disposal by all personnel, including your institution's Environmental Health & Safety (EHS) team.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.
-
List the relevant hazards (e.g., "Irritant").
-
Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.
-
Step 4: Accumulation and Storage
-
Rationale: Federal and local regulations strictly govern the storage of hazardous waste.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[15]
-
Keep the waste container closed at all times , except when adding waste.[9] This is one of the most common regulatory violations and is essential to prevent spills and exposure.
-
Ensure the container is stored in secondary containment to capture any potential leaks.
-
Step 5: Final Disposition
-
Rationale: Final disposal must be handled by a licensed and approved facility to ensure environmental protection.
-
Procedure:
-
Once the container is full or you are finished with the process, contact your institution's EHS or equivalent safety department to arrange for a waste pickup.
-
Do not attempt to dispose of the chemical yourself. The standard and required method is disposal through an approved waste management company, which will typically use controlled incineration at a licensed facility.[3][8]
-
Emergency Procedures for Spills
In the event of a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Section 2, including respiratory protection.
-
Contain: Prevent further dispersal. Avoid creating dust. Do not use a dry brush or compressed air.
-
Clean Up: Gently sweep or scoop the material using non-sparking tools and place it into a pre-labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for Chemical Waste.
References
-
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate - Physico-chemical Properties. ChemBK. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7. Matrix Fine Chemicals. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95%. Fisher Scientific. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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A Researcher's Guide to the Safe Handling of Tert-butyl 5-oxopyrrolidine-2-carboxylate
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Tert-butyl 5-oxopyrrolidine-2-carboxylate, a versatile building block in synthetic chemistry, demands a meticulous approach to laboratory safety. This guide moves beyond generic safety data sheets to provide a nuanced, experience-driven framework for its handling. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Immediate Safety Profile & Hazard Assessment
This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation.[1][2] While it is a stable, solid compound under standard laboratory conditions, the primary route of exposure is through the inhalation of dust particles or direct contact with the skin and eyes.
Key Hazard Information:
| Hazard Statement | Classification | Primary Route of Exposure |
| Causes skin irritation | Skin Irritant, Category 2 | Dermal contact |
| Causes serious eye irritation | Eye Irritant, Category 2A | Eye contact |
| May cause respiratory irritation | Specific Target Organ Toxicity | Inhalation of dust |
Understanding these hazards is the first step in developing a robust safety protocol. The causality is clear: the compound's chemical properties can lead to local tissue irritation upon contact. Therefore, all subsequent procedures must be designed to minimize or eliminate these direct exposures.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It should be tailored to the scale and specifics of the experimental procedure. The following recommendations are based on a risk-based assessment for handling this compound.
Eye and Face Protection: The Non-Negotiable First Line
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times when handling the compound.[3]
-
Enhanced Precaution: For procedures with a higher risk of splashing or dust generation, such as large-scale transfers or reactions, a face shield should be used in conjunction with safety goggles.
Hand Protection: Selecting the Right Glove
While safety data sheets often generically recommend "protective gloves," the choice of material is critical for ensuring an effective barrier.[4] For this compound, nitrile gloves are a suitable choice due to their general resistance to a wide range of chemicals and their physical durability.[5][6][7]
-
Glove Type: Disposable nitrile gloves.
-
Thickness: A minimum thickness of 4–6 mil is recommended for incidental contact and splash protection.[7] For more intensive procedures, a thicker glove (8–12 mil) may be appropriate.[7]
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before use.[3] If contact with the chemical occurs, gloves should be removed and replaced immediately. Hands should be washed thoroughly after glove removal.[3]
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory irritation from dust inhalation necessitates a careful assessment of ventilation and, in some cases, the use of respiratory protection.[1]
-
Engineering Controls: The primary method for controlling dust exposure should be the use of engineering controls. All weighing and handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
When to Use a Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup of a significant amount of solid material, respiratory protection is required.
-
Respirator Type: A NIOSH-approved N95 dust mask or a respirator with a higher protection factor should be used.[2][8][9] The selection of the appropriate respirator should be guided by a formal risk assessment and in accordance with your institution's respiratory protection program.[10]
The following flowchart provides a decision-making framework for PPE selection:
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A proactive approach to operational safety and waste management is essential for a secure laboratory environment.
Handling and Storage Procedures
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) is readily available.[11] All necessary PPE should be donned correctly.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize dust dispersion.[2]
-
Use anti-static weigh boats or ionizing bars to prevent the powder from clinging to surfaces due to static electricity.[2]
-
Transfer the powder in small increments to minimize the potential for creating dust clouds.[2]
-
-
Storage:
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is your best defense.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), carefully sweep up the spilled solid, avoiding dust generation.[4]
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a wet cloth or paper towels, and place these in the disposal container.
-
-
Major Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
While this compound is not classified as a hazardous waste under federal regulations in the US, all chemical waste disposal must adhere to local and institutional policies.[1]
-
Waste Collection: Collect all waste material (spilled solid, contaminated consumables) in a clearly labeled, sealed container.
-
Consult Local Regulations: Always consult your institution's EHS department for specific disposal procedures.[1][3] Some institutions may allow for the disposal of non-hazardous chemical waste in the regular trash after appropriate evaluation, while others may require it to be managed through a chemical waste program.[1][3]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate should be collected and disposed of as chemical waste.[4][13]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
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Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
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The University of Texas at Austin - Environmental Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
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Team Medical & Scientific Sdn Bhd. (2021, April 28). Best practices for Chemical Storage and Segregation in Laboratory [Video]. YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
